CCT244747
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLGMOXAQMNEH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT244747: A Technical Whitepaper on its Mechanism of Action as a CHK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT244747 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle regulation.[4] this compound's mechanism of action centers on the abrogation of S and G2/M cell cycle checkpoints, leading to increased DNA damage and apoptosis in cancer cells, particularly in combination with genotoxic agents.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
Introduction to CHK1 and its Role in Cancer
Checkpoint Kinase 1 (CHK1) is a key transducer protein in the ATR-CHK1 signaling pathway, which is activated in response to single-stranded DNA and replication stress.[4][5] Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[6][7] Activated CHK1 then phosphorylates a variety of downstream targets to induce cell cycle arrest, facilitate DNA repair, and in cases of severe damage, trigger apoptosis.[4][6]
Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for DNA repair and survival.[8][9] This dependency creates a therapeutic window for CHK1 inhibitors. By inhibiting CHK1, drugs like this compound can selectively sensitize cancer cells to DNA-damaging agents, forcing them into premature mitosis with unrepaired DNA, a process known as mitotic catastrophe, leading to cell death.[9]
Mechanism of Action of this compound
This compound functions as a highly selective ATP-competitive inhibitor of CHK1.[1][2] Its primary mechanism involves the disruption of the DNA damage response pathway.
Key aspects of this compound's mechanism of action include:
-
Inhibition of CHK1 Autophosphorylation: this compound effectively inhibits the autophosphorylation of CHK1 at Serine 296 (pS296), a biomarker of CHK1 activity.[1][2]
-
Abrogation of Cell Cycle Checkpoints: The inhibitor abrogates drug-induced S and G2/M phase arrest in multiple tumor cell lines.[1][2][3] This forces cells with DNA damage to proceed into mitosis, leading to enhanced cytotoxicity.
-
Induction of DNA Damage and Apoptosis: By preventing cell cycle arrest and DNA repair, this compound leads to an accumulation of DNA damage, evidenced by increased levels of γ-H2AX (pS139 H2AX), a marker of DNA double-strand breaks. This ultimately triggers apoptosis, as indicated by the cleavage of PARP.[1][2]
-
Potentiation of Genotoxic Agents: this compound significantly enhances the cytotoxic effects of various chemotherapeutic agents like gemcitabine (B846) and irinotecan, as well as radiotherapy.[1][3][9][10]
-
Single-Agent Activity: In tumor types with high intrinsic replicative stress, such as MYCN-driven neuroblastoma, this compound has demonstrated significant antitumor activity as a single agent.[1][2][3]
Signaling Pathways
The following diagram illustrates the ATR-CHK1 signaling pathway and the mechanism of action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT244747: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of CCT244747, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Core Compound Information: Structure and Chemical Properties
This compound is a synthetic organic molecule belonging to the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile class of compounds.[1] Its chemical structure is characterized by a central pyrazinecarbonitrile (B1219330) core with key substitutions that contribute to its high affinity and selectivity for CHK1.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[(1R)-2-(dimethylamino)-1-methylethoxy]-5-[[4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)-2-pyridinyl]amino]-2-pyrazinecarbonitrile | --INVALID-LINK-- |
| CAS Number | 1404095-34-6 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₂₄N₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 408.5 g/mol | --INVALID-LINK-- |
| SMILES | CN1C=C(C=N1)C2=C(C=NC(=C2)NC3=NC(=C(C=N3)C#N)O--INVALID-LINK--CN(C)C)OC | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature, outlining a multi-step process. Below is a representative scheme illustrating the key synthetic transformations. For a detailed, step-by-step protocol, readers are directed to the primary literature.
Caption: A simplified workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of CHK1 kinase. CHK1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle arrest to allow for DNA repair. By inhibiting CHK1, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism is particularly effective in cancer cells with a defective G1 checkpoint, often due to p53 mutations, as they become highly reliant on the S and G2/M checkpoints for survival.
The following diagram illustrates the CHK1 signaling pathway and the point of intervention by this compound.
Caption: The CHK1 signaling pathway and the inhibitory action of this compound.
In Vitro and Cellular Activity
The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays.
Table 2: In Vitro and Cellular Activity of this compound
| Assay | Target/Cell Line | IC₅₀ / GI₅₀ | Reference |
| In Vitro Kinase Assay | CHK1 | 8 nM | --INVALID-LINK-- |
| CHK2 | >10,000 nM | --INVALID-LINK-- | |
| CDK1 | >10,000 nM | --INVALID-LINK-- | |
| FLT3 | 600 nM | --INVALID-LINK-- | |
| G2 Checkpoint Abrogation | HT29 | 29 nM | --INVALID-LINK-- |
| SW620 | 170 nM | --INVALID-LINK-- | |
| Cytotoxicity (SRB Assay) | HT29 | 0.33 µM | --INVALID-LINK-- |
| SW620 | 3 µM | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro CHK1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant CHK1.
Caption: Workflow for the in vitro CHK1 kinase inhibition assay.
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the this compound dilutions to wells containing recombinant human CHK1 enzyme in a kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and a fluorescently labeled peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the amount of phosphorylated substrate using a suitable plate reader (e.g., by measuring fluorescence polarization or intensity).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
References
CCT244747: A Technical Overview of its Discovery and Preclinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
CCT244747 is a potent, selective, and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It details the quantitative data supporting its potency and selectivity, outlines the key experimental protocols used in its evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CHK1 inhibition in oncology.
Introduction
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. Upon activation, CHK1 orchestrates cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair. Many tumor cells harbor defects in their DNA damage response pathways, such as p53 mutations, making them heavily reliant on CHK1 for survival, especially when under genotoxic stress from chemotherapy or radiation. This dependency presents a therapeutic window for CHK1 inhibitors to selectively sensitize cancer cells to DNA-damaging agents.
This compound was discovered as a novel, ATP-competitive CHK1 inhibitor.[1][2] Its development aimed to create a highly selective and orally active agent that could be effectively combined with standard-of-care genotoxic therapies to enhance their anti-tumor efficacy.[1][3] Subsequent research has also explored its potential as a single agent in specific cancer types characterized by high intrinsic replicative stress, such as MYCN-driven neuroblastoma.[1][3] this compound was later renamed SRA737 and has progressed into clinical trials.[4]
Discovery and Chemical Properties
This compound was identified through a drug discovery program focused on developing potent and selective CHK1 inhibitors. The synthesis of this compound has been previously described in the scientific literature.[1][3] It belongs to a class of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles.[5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CHK1.[1][2] By binding to the ATP-binding pocket of CHK1, it prevents the phosphorylation of its downstream substrates, thereby abrogating CHK1-mediated cell cycle checkpoints.[1] In the context of DNA damage, this leads to premature mitotic entry without proper DNA repair, ultimately resulting in mitotic catastrophe and apoptosis.[6][7]
The inhibition of CHK1 by this compound leads to the modulation of several key biomarkers. A notable effect is the inhibition of CHK1 autophosphorylation at serine 296 (pS296 CHK1), a marker of CHK1 activity.[1][3] Furthermore, the abrogation of the G2 checkpoint results in the inhibition of the inactive phosphorylation of CDK1 at tyrosine 15 (pY15 CDK1), promoting entry into mitosis.[1][3] The resulting increase in DNA damage is often indicated by elevated levels of phosphorylated histone H2AX (γH2AX) and cleaved PARP, a marker of apoptosis.[3]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound in the presence of DNA damage.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| CHK1 | Kinase Assay | 7.7 | [5] |
| CHK1 | Kinase Assay | 8 | [1] |
| CHK2 | Kinase Assay | >10,000 | [5] |
| CDK1 | Kinase Assay | >10,000 | [5] |
| FLT3 | Kinase Assay | 600 | [5] |
| Cell Line | Assay Type | IC50 (nM) | GI50 (µM) | Reference |
| HT29 | G2 Checkpoint Abrogation (MIA) | 29 | 0.33 - 3 | [1][5] |
| SW620 | G2 Checkpoint Abrogation (MIA) | 29 - 170 | 0.33 - 3 | [1][5] |
| MiaPaCa-2 | G2 Checkpoint Abrogation (MIA) | 29 - 170 | 0.33 - 3 | [5] |
| Calu6 | G2 Checkpoint Abrogation (MIA) | 29 - 170 | 0.33 - 3 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
In Vitro Kinase Assay
A microfluidic assay was utilized to measure CHK1 kinase activity. This assay monitors the separation of a phosphorylated product from its substrate. An EZ Reader II system was used with a separation buffer containing 500 nM CR-8. Compounds were dispensed into 384-well polypropylene (B1209903) assay plates using an ECHO® 550 acoustic dispenser to create an 8-point dilution curve. The final assay concentration of DMSO was 2.5%, with compound concentrations ranging from 0.5 to 1000 nM.[5]
In Vitro Cytotoxicity and G2 Checkpoint Abrogation Assays
Cellular CHK1 activity was assessed using an ELISA-based assay and a mitosis induction assay (MIA) to measure G2 checkpoint abrogation.[1][2] Cytotoxicity was determined using a sulforhodamine B (SRB) assay.[1][2] For G2 checkpoint abrogation, cells were treated with a genotoxic agent (e.g., etoposide) to induce G2 arrest, followed by treatment with this compound. The abrogation of this arrest was then quantified.[1][3]
Western Blotting
To assess the modulation of biomarkers, standard western blotting techniques were employed. Cells were treated with genotoxic agents (e.g., SN38, gemcitabine) with or without this compound. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein (e.g., 50 µg) were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pS296 CHK1, pS317 CHK1, pS345 CHK1, pY15 CDK1, γH2AX, and cleaved PARP. GAPDH was used as a loading control.[3]
Cell Cycle Analysis
Flow cytometry was used to analyze the effects of this compound on the cell cycle. Cells were treated with a genotoxic agent and/or this compound for specified durations. Subsequently, cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1][3] To specifically quantify cells in mitosis, cells were stained for pS10-Histone H3.[7]
In Vivo Efficacy Studies
The in vivo anti-tumor activity of this compound was evaluated in human tumor xenograft models.[1] For combination studies, mice bearing established tumors (e.g., HT29 colon, Calu6 lung) were treated with a genotoxic agent (e.g., gemcitabine (B846), irinotecan) followed by oral administration of this compound.[1][5] Tumor growth was monitored, and efficacy was determined by tumor growth delay.[1][6] For single-agent activity, a MYCN-driven transgenic mouse model of neuroblastoma was used, with tumor volumes determined by MRI.[1][3] this compound was formulated for oral administration in a vehicle such as 5% DMSO, 20% Tween 20, 65% PEG400, and 10% water.[1][3]
Experimental Workflow for In Vivo Combination Studies
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in combination with a genotoxic agent.
Preclinical Efficacy
Combination Therapy
Preclinical studies have demonstrated that this compound significantly enhances the cytotoxicity of several DNA-damaging agents, including gemcitabine and irinotecan, in multiple human tumor xenograft models.[1][2] This potentiation of anti-tumor activity was associated with the modulation of CHK1 and cell cycle biomarkers in vivo.[1][3] Scheduling studies indicated that the presence of this compound for 24 to 48 hours following the administration of the genotoxic agent was optimal for maximal potentiation.[1] this compound has also been shown to sensitize bladder and head and neck cancer cell lines to radiation, resulting in tumor growth delay and a survival benefit in xenograft models.[6][7]
Single-Agent Activity
In addition to its efficacy in combination therapies, this compound has demonstrated marked anti-tumor activity as a single agent in a MYCN-driven transgenic mouse model of neuroblastoma.[1][3] This suggests that tumors with high levels of intrinsic replicative stress, such as those with MYC amplification, may be particularly vulnerable to CHK1 inhibition.[3]
Pharmacokinetics
Pharmacokinetic studies have shown that therapeutically relevant concentrations of this compound can be achieved in tumors following oral administration.[1] The compound was found to be concentrated and retained in tumor tissue, supporting its development as an orally bioavailable drug.[1]
Conclusion
This compound is a potent, selective, and orally bioavailable CHK1 inhibitor that has demonstrated significant preclinical anti-tumor activity, both as a single agent in tumors with high replicative stress and in combination with genotoxic chemotherapy and radiation.[1][2][6] Its well-defined mechanism of action, favorable pharmacokinetic profile, and robust preclinical efficacy data provided a strong rationale for its advancement into clinical trials as SRA737. The development of this compound represents a significant step forward in the clinical evaluation of CHK1 inhibition as a promising anti-cancer strategy.[2][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
CCT244747: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT244747 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR), a network of signaling pathways that safeguard genomic integrity.[4][5][6][7] In response to DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, facilitates DNA repair, and can induce apoptosis when damage is irreparable.[4][8] Many cancer cells exhibit defects in cell cycle checkpoints and experience increased replicative stress, making them particularly reliant on the CHK1-mediated DDR for survival.[1][2][9] Inhibition of CHK1 by this compound therefore represents a promising therapeutic strategy to potentiate the efficacy of DNA-damaging anticancer agents and to exploit the inherent vulnerabilities of cancer cells.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.
Mechanism of Action: Abrogating the DNA Damage Response
This compound functions by directly inhibiting the kinase activity of CHK1. In the presence of DNA damage, upstream kinases such as Ataxia Telangiectasia and Rad3-related (ATR) phosphorylate and activate CHK1.[4][8][10] Activated CHK1 then phosphorylates a variety of downstream substrates to enforce cell cycle checkpoints, notably at the G2/M transition, by inhibiting the activity of cyclin-dependent kinase 1 (CDK1).[1][2][4]
By inhibiting CHK1, this compound prevents these critical cell cycle arrests.[1][2] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[11] Furthermore, CHK1 inhibition by this compound has been shown to increase DNA damage, as evidenced by the induction of markers like γH2AX, and to promote apoptosis, indicated by increased cleaved PARP.[1][2][9]
Quantitative Data
The potency and cellular activity of this compound have been characterized across various assays and cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Selectivity vs. CHK1 | Reference |
| CHK1 | 7.7 - 8 | - | [12][13] |
| CHK2 | >10,000 | >1000-fold | [2][12] |
| CDK1 | >10,000 | >1000-fold | [2][12] |
| FLT3 | 600 | 75-fold | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | G2 Checkpoint Abrogation (MIA) IC50 (nM) | Growth Inhibition (GI50) (µM) | Reference |
| HT29 | Colon Carcinoma | 29 | 0.33 - 3 | [1][2] |
| SW620 | Colon Carcinoma | 170 | 0.33 - 3 | [1][2] |
| MiaPaCa-2 | Pancreatic Carcinoma | Not explicitly stated, but within 29-170 nM range | 0.33 - 3 | [1][2] |
| Calu6 | Lung Carcinoma | Not explicitly stated, but within 29-170 nM range | 0.33 - 3 | [1][2] |
Signaling Pathway
The following diagram illustrates the central role of CHK1 in the DNA damage response and the mechanism of action for this compound.
Caption: this compound inhibits CHK1, a key kinase in the DNA damage response pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the role of this compound in the DNA damage response.
Western Blotting for Biomarker Analysis
Objective: To assess the modulation of key proteins in the CHK1 signaling pathway following treatment with this compound, alone or in combination with genotoxic agents.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-CHK1 (Ser296)
-
Phospho-CHK1 (Ser317)
-
Phospho-CHK1 (Ser345)
-
Total CHK1
-
Phospho-CDK1 (Tyr15)
-
Total CDK1
-
γH2AX (Phospho-H2AX Ser139)
-
Cleaved PARP
-
GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to desired confluency and treat with this compound and/or a genotoxic agent (e.g., gemcitabine, SN38) for the indicated times.[1]
-
Harvest cells and lyse in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-50 µg of protein per lane by SDS-PAGE.[1]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to manufacturer's recommended dilutions.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate G2/M arrest induced by DNA damaging agents.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Bromodeoxyuridine (BrdU) and anti-BrdU antibody (for S-phase analysis)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and/or a genotoxic agent (e.g., etoposide, SN38, gemcitabine) for the desired duration.[1][2]
-
For BrdU analysis, pulse-label cells with BrdU for a short period before harvesting.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in cold 70% ethanol (B145695) and store at -20°C.
-
For PI staining, rehydrate cells in PBS and incubate with PI staining solution in the dark.
-
For BrdU staining, perform acid denaturation to expose the incorporated BrdU, followed by incubation with an anti-BrdU antibody and a fluorescently labeled secondary antibody.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
G2 Checkpoint Abrogation (Mitosis Induction Assay - MIA)
Objective: To quantify the functional inhibition of cellular CHK1 by measuring the ability of this compound to overcome a genotoxic-induced G2 arrest.
Materials:
-
A DNA damaging agent to induce G2 arrest (e.g., etoposide)
-
A mitotic blocking agent (e.g., nocodazole) as a positive control
-
Antibody against a mitotic marker (e.g., phospho-histone H3)
-
ELISA or flow cytometry-based detection system
Procedure:
-
Treat cells with a DNA damaging agent to induce G2 arrest.
-
Add serial dilutions of this compound to the cells.
-
Incubate for a defined period to allow for checkpoint abrogation and entry into mitosis.
-
Fix and permeabilize the cells.
-
Stain with an antibody against a mitotic marker.
-
Quantify the percentage of mitotic cells using an ELISA reader or flow cytometer.
-
Calculate the IC50 for G2 checkpoint abrogation.[1]
Experimental Workflow Example
The following diagram outlines a typical experimental workflow to assess the combination effect of this compound with a genotoxic agent in vitro.
Caption: A workflow for evaluating this compound's effects with genotoxic agents.
Conclusion
This compound is a highly potent and selective CHK1 inhibitor that effectively abrogates the DNA damage response, leading to increased DNA damage and apoptosis in cancer cells, particularly when used in combination with genotoxic therapies.[1][2][3] Its oral bioavailability and demonstrated preclinical efficacy in various cancer models underscore its potential as a valuable therapeutic agent.[1][2][3][9] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of CHK1 inhibition in cancer therapy and to advance the clinical development of agents like this compound.
References
- 1. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CHEK1 - Wikipedia [en.wikipedia.org]
- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
CCT244747: A Technical Guide to its Effects on Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of CCT244747, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). We will explore its mechanism of action, impact on cell cycle regulation, and its potential as a therapeutic agent, particularly in combination with genotoxic anticancer drugs.
Core Mechanism: Abrogation of DNA Damage-Induced Cell Cycle Arrest
This compound is an orally bioavailable, ATP-competitive inhibitor of CHK1.[1][2][3] In response to DNA damage, cancer cells with defective cell-cycle checkpoints rely heavily on CHK1 to arrest the cell cycle in the S and G2 phases, allowing time for DNA repair.[1][4][5] By inhibiting CHK1, this compound abrogates this crucial S and G2 arrest, forcing cells with damaged DNA to prematurely enter mitosis.[1][6][7] This leads to increased DNA damage, apoptosis, and enhanced cytotoxicity of DNA-damaging agents.[1][2]
The inhibition of CHK1 by this compound is marked by a decrease in CHK1 autophosphorylation at serine 296 (pS296 CHK1), a biomarker for CHK1 activity.[1][2] Concurrently, it inhibits the phosphorylation of CDK1 at tyrosine 15 (pY15 CDK1), a marker of cell cycle inactivity, thereby promoting mitotic entry.[1][2][3]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound in the context of DNA damage.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
CCT244747: An In-Depth Technical Guide to the ATP-Competitive Inhibition of CHK1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCT244747, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1). The document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: this compound and CHK1 Inhibition
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1][2] Many cancer cells have defects in other cell cycle checkpoints, making them highly reliant on CHK1 for survival, especially when treated with DNA-damaging chemotherapeutics.[3]
This compound is a novel, orally bioavailable small molecule that competitively binds to the ATP-binding pocket of CHK1, thereby inhibiting its kinase activity.[4][5] This inhibition prevents the downstream signaling that leads to cell cycle arrest, causing premature entry into mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptosis.[6][7] This mechanism makes this compound a promising agent for potentiating the efficacy of genotoxic cancer therapies.[4]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound in both biochemical and cellular contexts.
Table 1: Biochemical Potency and Selectivity of this compound [2][4][5]
| Target | IC50 (nM) | Kinase Assay Type |
| CHK1 | 8 | Recombinant human CHK1, in-house |
| FLT3 | 600 | Commercial assay (Z'-Lyte, Invitrogen) |
| CHK2 | >10,000 | Commercial assay (Z'-Lyte, Invitrogen) |
| CDK1 | >10,000 | DELFIA assay (Perkin-Elmer) |
| IRAK1 | >50% inh. at 1µM | Radiometric protein phosphorylation assay (MRC) |
| TrKA | >50% inh. at 1µM | Radiometric protein phosphorylation assay (MRC) |
| RSK | >50% inh. at 1µM | Radiometric protein phosphorylation assay (MRC) |
| AMPK | >50% inh. at 1µM | Radiometric protein phosphorylation assay (MRC) |
| NUAK1 | >50% inh. at 1µM | Radiometric protein phosphorylation assay (MRC) |
| Aurora B | >50% inh. at 1µM | Radiometric protein phosphorylation assay (MRC) |
| MAP4K | >50% inh. at 1µM | Radiometric protein phosphorylation assay (MRC) |
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines [3][4]
| Cell Line | Histology | G2 Checkpoint Abrogation (MIA) IC50 (nM) | Cytotoxicity (SRB) GI50 (µM) | Activity Index (GI50/MIA IC50) |
| HT29 | Colon Carcinoma | 29 | 0.6 | 21 |
| SW620 | Colon Carcinoma | 51 | 0.9 | 18 |
| MiaPaCa-2 | Pancreatic Carcinoma | 170 | 3.0 | 18 |
| Calu6 | Lung Carcinoma | 69 | 0.24 | 3.5 |
Signaling Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the CHK1 signaling pathway, the mechanism of this compound action, and a representative experimental workflow.
Caption: CHK1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Evaluation.
Caption: ATP-Competitive Inhibition Mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro CHK1 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human CHK1.
-
Materials:
-
Recombinant full-length human CHK1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP at a concentration equivalent to the Km for CHK1.
-
Fluorescently labeled peptide substrate (e.g., 5-FAM-KKKVSRSGLYRSPSMPENLNRPR-COOH).
-
This compound dissolved in DMSO.
-
384-well assay plates.
-
Microfluidic mobility shift assay instrument (e.g., Caliper EZ Reader).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant CHK1 enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the instrument manufacturer's instructions.
-
Measure the ratio of phosphorylated to unphosphorylated substrate using the microfluidic mobility shift assay.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular G2 Checkpoint Abrogation (Mitosis Induction Assay - MIA) by ELISA
This cell-based ELISA measures the ability of this compound to override a genotoxic-induced G2 checkpoint.
-
Materials:
-
Human tumor cell lines (e.g., HT29).
-
Cell culture medium and supplements.
-
Genotoxic agent (e.g., etoposide).
-
This compound dissolved in DMSO.
-
Nocodazole (positive control for mitotic arrest).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
96-well microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a genotoxic agent to induce G2 arrest.
-
Add serial dilutions of this compound or DMSO control and incubate for 24-48 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against the mitotic marker.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of mitotic cells and determine the IC50 for G2 checkpoint abrogation.
-
Cytotoxicity by Sulforhodamine B (SRB) Assay
This assay determines the growth inhibitory effect of this compound on cancer cell lines.
-
Materials:
-
Human tumor cell lines.
-
96-well plates.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
1% acetic acid.
-
10 mM Tris base solution.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Add serial dilutions of this compound and incubate for 96 hours.
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the optical density at 510 nm.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Immunoblotting for Pharmacodynamic Biomarkers
This method is used to detect changes in the phosphorylation status of CHK1 and its downstream targets in response to this compound treatment.
-
Materials:
-
Treated cells or tumor tissue homogenates.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-pS296-CHK1, anti-pY15-CDK1, anti-CHK1, anti-CDK1, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Prepare cell lysates or tissue homogenates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to assess the effects of this compound on cell cycle distribution.
-
Materials:
-
Treated cells.
-
Bromodeoxyuridine (BrdU).
-
Ethanol for fixation.
-
HCl for DNA denaturation.
-
Anti-BrdU antibody (FITC-conjugated).
-
Propidium iodide (PI) and RNase A staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with the genotoxic agent and/or this compound.
-
Pulse-label the cells with BrdU for a short period (e.g., 30 minutes).
-
Harvest and fix the cells in ice-cold ethanol.
-
Denature the DNA with HCl.
-
Neutralize and wash the cells.
-
Stain with the anti-BrdU-FITC antibody.
-
Resuspend the cells in PI/RNase A solution.
-
Analyze the samples on a flow cytometer, acquiring data for BrdU incorporation (FITC) and DNA content (PI).
-
Analyze the data to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a highly potent and selective ATP-competitive inhibitor of CHK1 with demonstrated efficacy in vitro and in vivo.[4] Its ability to abrogate the G2/M checkpoint and potentiate the cytotoxicity of DNA-damaging agents makes it a compelling candidate for further development in oncology. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and other CHK1 inhibitors.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
CCT244747: A Technical Guide to its Apoptotic Induction in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology and mechanism of action of CCT244747, a novel, potent, and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1). This compound has demonstrated significant potential in cancer therapy, primarily through its ability to induce apoptosis in tumor cells, both as a single agent and in combination with genotoxic anticancer drugs. This document summarizes key quantitative data, details experimental protocols for reproducing pivotal studies, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its antitumor effects by inhibiting CHK1, a critical kinase in the DNA damage response (DDR) pathway.[1][2] Many tumors have defects in cell-cycle checkpoint control, making them reliant on CHK1 for survival when under replicative stress, which can be induced by chemotherapy.[1][2] By inhibiting CHK1, this compound abrogates the S and G2 phase cell-cycle arrest that is typically induced by genotoxic agents.[1][2] This premature entry into mitosis with damaged DNA leads to catastrophic cellular events and ultimately, apoptosis.[1][2]
Quantitative Efficacy of this compound
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency as a CHK1 inhibitor and its ability to potentiate the effects of standard chemotherapeutic agents.
Table 1: Cellular Activity of this compound in Human Tumor Cell Lines
| Cell Line | Histology | G₂ Checkpoint Abrogation IC₅₀ (nmol/L) | Cytotoxicity GI₅₀ (nmol/L) | Activity Index (GI₅₀/IC₅₀) |
| HT29 | Colon | 29 ± 5 | 730 ± 120 | 25.2 |
| SW620 | Colon | 170 ± 20 | 1,400 ± 200 | 8.2 |
| Calu-6 | Lung | 40 ± 10 | 1,100 ± 200 | 27.5 |
| MIA PaCa-2 | Pancreas | 29 ± 1 | 480 ± 100 | 16.6 |
Data sourced from Walton et al., 2012.[1]
Table 2: Potentiation of Genotoxic Drug Cytotoxicity by this compound
| Cell Line | Genotoxic Agent | Genotoxic GI₅₀ (nmol/L) | This compound Combination GI₅₀ (nmol/L) | Potentiation Index (PI) |
| HT29 | SN38 | 2.0 ± 0.2 | 0.04 ± 0.01 | 50.0 |
| HT29 | Gemcitabine | 4.0 ± 0.5 | 0.2 ± 0.05 | 20.0 |
| HT29 | Cisplatin | 1,000 ± 200 | 700 ± 100 | 1.4 |
| SW620 | SN38 | 5.0 ± 1.0 | 0.1 ± 0.02 | 50.0 |
| SW620 | Gemcitabine | 10.0 ± 2.0 | 0.3 ± 0.05 | 33.3 |
| Calu-6 | Gemcitabine | 8.0 ± 1.0 | 0.2 ± 0.04 | 40.0 |
| MIA PaCa-2 | Gemcitabine | 5.0 ± 1.0 | 0.1 ± 0.03 | 50.0 |
Data sourced from Walton et al., 2012. The Potentiation Index (PI) is the ratio of the genotoxic agent's GI₅₀ to the combination GI₅₀ of this compound with the genotoxic agent. A PI > 1 indicates potentiation.[1]
Signaling Pathway of this compound-Induced Apoptosis
The molecular mechanism of this compound-induced apoptosis involves the disruption of the DNA damage response pathway. The key steps are outlined in the signaling pathway diagram below.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cytotoxicity and Potentiation Assays (SRB Assay)
This protocol is used to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound alone and in combination with genotoxic agents.
Experimental Workflow:
References
CCT244747 and Synthetic Lethality: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeting of DNA damage response (DDR) pathways has emerged as a promising strategy in oncology. One of the key players in the DDR is Checkpoint Kinase 1 (CHK1), a serine/threonine kinase crucial for cell cycle arrest and DNA repair. CCT244747 is a potent and highly selective, orally active ATP-competitive inhibitor of CHK1. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in synthetic lethality approaches to cancer therapy. We will delve into the preclinical data supporting its use, both as a single agent and in combination with genotoxic agents, and provide detailed experimental protocols for its evaluation.
Introduction to this compound and CHK1 Inhibition
Many cancers exhibit defects in cell cycle checkpoints and experience increased replicative stress, making them particularly dependent on the remaining DDR pathways for survival.[1][2] CHK1 is a critical mediator of the DDR, responsible for maintaining replication fork stability and orchestrating cell cycle arrest in response to DNA damage.[1][2] Inhibition of CHK1 in cancer cells with compromised DDR, such as those with p53 mutations, can lead to mitotic catastrophe and cell death, a concept known as synthetic lethality.
This compound is a novel and selective inhibitor of CHK1.[1][2] Its ability to abrogate DNA damage-induced S and G2 phase arrest makes it an attractive candidate for combination therapies with DNA-damaging agents like gemcitabine (B846) and irinotecan (B1672180).[1][2] Furthermore, this compound has demonstrated single-agent efficacy in cancers with high intrinsic replicative stress, such as those driven by the MYCN oncogene.[1][2]
Mechanism of Action: The CHK1 Signaling Pathway
Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1. Activated CHK1 then phosphorylates a range of downstream targets to initiate cell cycle arrest and facilitate DNA repair. A key target is the CDC25 family of phosphatases, which are inactivated by CHK1, leading to the accumulation of inhibitory phosphorylation on cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.
This compound, as an ATP-competitive inhibitor, blocks the kinase activity of CHK1. This prevents the downstream signaling cascade, leading to the abrogation of the S and G2/M checkpoints. In cancer cells treated with DNA-damaging agents, this forced entry into mitosis with unrepaired DNA results in mitotic catastrophe and apoptosis.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been extensively evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | CHK1 IC50 (nM)[2] | G2 Checkpoint Abrogation IC50 (nM)[2] |
| HT29 | Colon | - | 29 |
| SW620 | Colon | - | 170 |
| MiaPaCa-2 | Pancreatic | - | - |
| Calu-6 | Lung | - | - |
IC50 values represent the concentration of this compound required to inhibit CHK1 activity by 50%. G2 Checkpoint Abrogation IC50 is the concentration that induces 50% of the maximal G2/M checkpoint abrogation.
Table 2: Potentiation of Genotoxic Agents by this compound
| Cell Line | Genotoxic Agent | This compound GI50 (µM)[2] | Combination GI50 (µM)[2] | Potentiation Index (PI) |
| HT29 | Gemcitabine | 0.33 | 0.08 | 4.1 |
| HT29 | SN-38 | 0.33 | 0.03 | 11.0 |
| SW620 | Gemcitabine | 3.0 | 0.3 | 10.0 |
| SW620 | SN-38 | 3.0 | 0.1 | 30.0 |
GI50 is the concentration of this compound required to inhibit cell growth by 50%. The Potentiation Index (PI) is calculated as the ratio of the GI50 of this compound alone to the GI50 in combination with a fixed concentration of the genotoxic agent.
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| HT29 (Colon) | This compound + Gemcitabine | 75 mg/kg p.o. + 100 mg/kg i.v. | Significant potentiation of gemcitabine activity[1] |
| SW620 (Colon) | This compound + Irinotecan | 150 mg/kg p.o. + 25 mg/kg i.p. | Significant potentiation of irinotecan activity[1] |
| MYCN-driven Neuroblastoma | This compound (single agent) | 100 mg/kg p.o. daily | Significant tumor growth inhibition[1][2] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB)
This assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the genotoxic agent, or the combination. Include a vehicle-only control. Incubate for 72-96 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values using non-linear regression analysis.
Western Blotting for Biomarker Analysis
This technique is used to detect and quantify key protein biomarkers of CHK1 inhibition and DNA damage.
-
Cell Lysis: Treat cells with this compound and/or a genotoxic agent for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-CHK1 (Ser296)
-
Total CHK1
-
Phospho-CDK1 (Tyr15)
-
γH2AX (a marker of DNA double-strand breaks)
-
Cleaved PARP (a marker of apoptosis)
-
GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound and/or a genotoxic agent.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing.
-
Staining: Resuspend the fixed cells in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells on a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
The Principle of Synthetic Lethality with this compound
Synthetic lethality arises when the combination of two genetic alterations (or a genetic alteration and a drug) results in cell death, while either event alone is viable. This compound exploits this principle in several ways.
Combination with Genotoxic Agents
In cancer cells with defective G1 checkpoints (e.g., p53 mutated), the S and G2 checkpoints are critical for survival after DNA damage. By inhibiting CHK1 with this compound, these remaining checkpoints are abrogated, leading to synthetic lethality in the presence of DNA-damaging chemotherapy.
Targeting Cancers with High Replicative Stress
Cancers with high levels of replicative stress, often due to the overexpression of oncogenes like MYC, are highly dependent on the ATR-CHK1 pathway to manage this stress and prevent replication catastrophe.[3] Inhibition of CHK1 with this compound in these tumors can be synthetically lethal, even in the absence of exogenous DNA-damaging agents.
Conclusion and Future Directions
This compound is a promising therapeutic agent that effectively targets the CHK1 kinase, a critical node in the DNA damage response. Its ability to induce synthetic lethality in combination with genotoxic agents and as a single agent in cancers with high replicative stress provides a strong rationale for its continued clinical development. Future research should focus on identifying predictive biomarkers of response to this compound to enable patient stratification and optimize its clinical application. Further exploration of novel combination strategies will also be crucial to maximizing the therapeutic potential of CHK1 inhibition in cancer treatment.
References
Methodological & Application
Application Notes and Protocols for CCT244747 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical experiments to evaluate the synergistic potential of CCT244747, a potent and selective CHK1 inhibitor, in combination with genotoxic anticancer agents.
Introduction
This compound is an orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Many tumor cells have defects in cell-cycle checkpoints and exhibit increased replicative stress, making them highly dependent on CHK1 for survival, especially when challenged with DNA-damaging agents.[1][3][4][5] By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, leading to premature mitotic entry with unrepaired DNA damage and subsequent potentiation of cancer cell death.[1][2][6][7] This document outlines the experimental design for evaluating this compound in combination with cytotoxic chemotherapies and radiation.
Key Concepts & Rationale for Combination Therapy
The primary rationale for combining this compound with genotoxic agents is to exploit the concept of synthetic lethality. Genotoxic agents induce DNA damage, which in turn activates the CHK1-mediated cell cycle arrest to allow for DNA repair. Inhibition of CHK1 by this compound prevents this repair process, leading to an accumulation of DNA damage and ultimately, apoptotic cell death.[1][3][5]
Key biomarkers for assessing the pharmacodynamic effects of this compound in combination therapy include:
-
pS296 CHK1: An autophosphorylation site and a biomarker of CHK1 activity.[1][2][3]
-
pY15 CDK1: Phosphorylation at this site inhibits CDK1 activity and prevents mitotic entry. A decrease indicates abrogation of the G2/M checkpoint.[1][2][3]
-
γH2AX (pS139 H2AX): A marker of DNA double-strand breaks.[3]
Data Presentation: In Vitro Efficacy of this compound
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Cellular CHK1 Inhibition IC50 (nM) | G2 Checkpoint Abrogation IC50 (nM) | Growth Inhibition GI50 (µM) |
| HT29 | Colon | - | 29 | 0.33 - 3 |
| SW620 | Colon | - | - | 0.33 - 3 |
| MiaPaCa-2 | Pancreatic | - | - | 0.33 - 3 |
| Calu6 | Lung | - | 170 | 0.33 - 3 |
Data compiled from multiple sources.[1][8]
Table 2: Potentiation of Genotoxic Agents by this compound in HT29 Colon Cancer Cells
| Genotoxic Agent | Genotoxic Agent GI50 (nM) | This compound Combination GI50 (nM) | Potentiation Index (PI) |
| Gemcitabine (B846) | 5 | 0.5 | 10 |
| Irinotecan (SN38) | 10 | 1 | 10 |
The Potentiation Index (PI) is calculated as the ratio of the GI50 of the genotoxic agent alone to the GI50 in combination with this compound. A PI > 1 indicates synergy. Data is illustrative and based on reported findings.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits CHK1, abrogating G2/M arrest and leading to apoptosis.
Caption: Workflow for in vitro evaluation of this compound combination therapy.
Caption: Workflow for in vivo assessment of this compound combination therapy.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound and a genotoxic agent, alone and in combination, and to calculate the Potentiation Index (PI).
Materials:
-
Cancer cell lines (e.g., HT29, SW620)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Genotoxic agent (e.g., Gemcitabine)
-
Complete growth medium
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over 96 hours.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound alone, the genotoxic agent alone, or a combination of both. For combination studies, a fixed concentration of the genotoxic agent (e.g., its GI50) can be used with varying concentrations of this compound.[1]
-
Incubate for 96 hours.
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow to air dry.
-
Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and allow to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm using a plate reader.
-
Calculate the GI50 values and the Potentiation Index.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution, particularly its ability to abrogate genotoxic agent-induced S and G2/M arrest.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Genotoxic agent
-
Propidium Iodide (PI) staining solution with RNase A
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow to adhere.
-
Treat cells with the genotoxic agent alone, this compound alone, or a combination for 24 hours. A common schedule is to pre-treat with this compound for 1 hour before adding the genotoxic agent.[3]
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Biomarker Modulation
Objective: To detect changes in the phosphorylation status of key proteins (pS296 CHK1, pY15 CDK1, γH2AX) and the expression of apoptosis markers (cleaved PARP) following treatment.
Materials:
-
Treated cell lysates or tumor homogenates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-pS296 CHK1, anti-pY15 CDK1, anti-γH2AX, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or homogenized tumor tissue in protein extraction buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system. GAPDH is commonly used as a loading control.[3]
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in combination with a genotoxic agent in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human tumor cells (e.g., HT29, SW620)
-
This compound formulation for oral gavage
-
Genotoxic agent formulation for intravenous or intraperitoneal injection
-
Calipers or MRI for tumor volume measurement
Protocol:
-
Subcutaneously implant human tumor cells into the flanks of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle, this compound alone, genotoxic agent alone, combination).
-
Administer treatments according to a defined schedule. A common schedule involves administering the genotoxic agent (e.g., gemcitabine at 100 mg/kg i.v. on days 0, 7, and 14) followed by this compound (e.g., 75 mg/kg p.o.) 24 and 48 hours after each genotoxic dose.[1][4]
-
Measure tumor volumes 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Monitor animal body weight and general health.
-
For pharmacodynamic studies, collect tumors at specified time points after the final dose for western blot analysis.
-
At the end of the study, euthanize mice and excise tumors for final analysis. The antitumor activity can be expressed as the percentage of treated/control (%T/C) tumor weights.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synergistic Inhibition of Colon Cancer Cells with CCT244747 and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined therapeutic potential of CCT244747, a selective CHK1 inhibitor, and gemcitabine (B846), a nucleoside analog, in the context of colon cancer. The following sections detail the mechanism of action, synergistic effects, and experimental protocols for evaluating this drug combination in colon cancer cell lines.
Introduction
Gemcitabine is a well-established chemotherapeutic agent that functions as a pyrimidine (B1678525) analogue.[1] Its active metabolites inhibit DNA synthesis and repair, leading to cell death.[1][2] However, cancer cells can develop resistance to gemcitabine through activation of cell cycle checkpoints, which allow for DNA repair. Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) and is often upregulated in tumors, contributing to therapeutic resistance.[3][4]
This compound is a potent and selective inhibitor of CHK1.[4][5][6] By inhibiting CHK1, this compound prevents the cell from arresting in the S and G2 phases of the cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis.[5][7] The combination of gemcitabine-induced DNA damage with CHK1 inhibition by this compound results in a synergistic cytotoxic effect in colon cancer cells.[3][5]
Mechanism of Action
The synergistic anti-tumor activity of this compound and gemcitabine stems from their complementary roles in disrupting DNA replication and cell cycle progression. Gemcitabine, upon incorporation into DNA, induces replication stress and activates the DNA damage response, leading to the phosphorylation and activation of CHK1. Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.
This compound abrogates this gemcitabine-induced S and G2 checkpoint arrest.[5][7] This inhibition of CHK1 prevents the stabilization of replication forks and forces cells with damaged DNA to enter mitosis prematurely. This leads to the accumulation of DNA damage, resulting in mitotic catastrophe and apoptosis.[4][5] Key biomarkers of this process include decreased phosphorylation of CHK1 at Ser296 and CDK1 at Tyr15, and increased levels of γH2AX (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis).[3][5]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its synergistic interaction with gemcitabine in human colon cancer cell lines.
Table 1: Cellular Activity of this compound in Colon Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) | Reference |
| HT29 | G2 Checkpoint Abrogation | 29 | [6] |
| SW620 | G2 Checkpoint Abrogation | 170 | [5] |
Table 2: Synergistic Effects of this compound with Gemcitabine in SW620 Colon Cancer Cells
| Genotoxic Agent | GI50 Alone | GI50 with 1µM this compound | Potentiation Index (PI) | Reference |
| Gemcitabine | 10 nM | 3.4 nM | 2.9 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
Human colon cancer cell lines, such as HT29 and SW620, can be obtained from the American Type Culture Collection (ATCC). Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is used to determine cell viability and the cytotoxic effects of drug treatments.
Materials:
-
96-well plates
-
Colon cancer cells (HT29, SW620)
-
This compound (dissolved in DMSO)
-
Gemcitabine (dissolved in sterile water)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound, gemcitabine, or the combination of both for 72 hours.
-
After incubation, fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (GI50) from the dose-response curves.
Western Blotting
Western blotting is used to analyze the expression and phosphorylation status of key proteins in the signaling pathway.
Materials:
-
Colon cancer cells
-
This compound and Gemcitabine
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., pS296 CHK1, pY15 CDK1, γH2AX, cleaved-PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with the desired concentrations of this compound and/or gemcitabine for the indicated time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 50 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the effects of drug treatment on cell cycle distribution.
Materials:
-
Colon cancer cells
-
This compound and Gemcitabine
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695), 70%
-
Propidium iodide (PI) staining solution with RNase A
Protocol:
-
Treat cells with this compound and/or gemcitabine for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
The combination of this compound and gemcitabine represents a promising therapeutic strategy for colon cancer. The ability of this compound to abrogate gemcitabine-induced cell cycle arrest leads to a synergistic increase in cancer cell death. The protocols outlined in these application notes provide a framework for further investigation into the efficacy and mechanism of this drug combination in preclinical models of colon cancer. These studies are crucial for the continued development of targeted therapies that exploit the inherent vulnerabilities of cancer cells.
References
- 1. Gemcitabine plus capecitabine (Gem–Cape) biweekly in chemorefractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: CCT244747 as a Radiosensitizer in Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT244747 is an orally bioavailable and potent inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] In bladder cancer, targeting Chk1 with this compound has emerged as a promising strategy to enhance the efficacy of radiotherapy.[1][2] Radiation-induced DNA damage activates cell cycle checkpoints, particularly the G2/M checkpoint, allowing cancer cells to repair DNA and survive treatment. This compound abrogates this radiation-induced G2 arrest, forcing cells with unrepaired DNA damage into premature mitosis, leading to mitotic catastrophe and increased cell death.[1][3] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound in combination with radiation in bladder cancer models.
Mechanism of Action: this compound and Radiation Synergy
Radiation therapy induces DNA double-strand breaks (DSBs), which activate ATM and ATR kinases. These kinases, in turn, phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25 phosphatase, preventing the activation of the Cyclin B/Cdk1 complex and thereby inducing G2/M cell cycle arrest. This pause allows the cell time to repair the DNA damage before proceeding to mitosis.
This compound, as a potent Chk1 inhibitor, disrupts this signaling cascade. By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to the activation of the Cyclin B/Cdk1 complex and overriding the radiation-induced G2/M checkpoint.[1] This forces the cancer cells to enter mitosis prematurely with damaged DNA, resulting in increased cell killing.[1][3]
Data Presentation
In Vitro Radiosensitization of Bladder Cancer Cell Lines
The combination of this compound and radiation has been shown to significantly reduce the survival of bladder cancer cell lines.
Table 1: Clonogenic Survival of Bladder Cancer Cell Lines Treated with this compound and Radiation.
| Cell Line | This compound Conc. (µM) | Radiation Dose (Gy) | Survival Fraction (vs. Radiation Alone) | Dose Modifying Factor (DMF) |
| T24 | 0.5 | 2 | Significant Decrease | 1.5 |
| 4 | Significant Decrease | 1.5 | ||
| 6 | Significant Decrease | 1.5 | ||
| RT112 | 0.5 | 2 | Significant Decrease | 1.4 |
| 4 | Significant Decrease | 1.4 | ||
| 6 | Significant Decrease | 1.4 |
Data synthesized from Patel et al., 2017. The survival fraction showed a statistically significant decrease (p < 0.05) in the combination treatment group compared to radiation alone. DMFs were calculated at a survival fraction of 0.5.[1]
Abrogation of G2/M Checkpoint
This compound effectively abrogates the radiation-induced G2 cell cycle arrest in bladder cancer cells.
Table 2: Cell Cycle Analysis of Bladder Cancer Cell Lines 12 Hours Post-Treatment.
| Cell Line | Treatment | % Cells in G2/M Phase (Approx.) |
| T24 | Control | 15% |
| 4 Gy Radiation | 45% | |
| 4 µM this compound + 4 Gy Radiation | 20% | |
| RT112 | Control | 18% |
| 4 Gy Radiation | 55% | |
| 4 µM this compound + 4 Gy Radiation | 25% |
Approximate values are inferred from graphical data presented in Patel et al., 2017.[1]
In Vivo Efficacy in Bladder Cancer Xenograft Model
The combination of this compound and radiation leads to significant tumor growth delay in a bladder cancer xenograft model.
Table 3: Tumor Growth Delay in a Cal27 Xenograft Model.
| Treatment Group | Mean Tumor Volume at Day 70 (mm³) (Approx.) | Survival Benefit |
| Control | 1200 | - |
| This compound (100 mg/kg) | 1000 | Modest |
| Radiation (10 Gy in 5 fractions) | 800 | Modest |
| This compound + Radiation | 400 | Significant |
Data is approximated from graphical representations in Patel et al., 2017, showing that tumors in mice treated with both this compound and radiotherapy were about half the size of those in mice that only received radiotherapy after 70 days.[1][3]
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive viability.
Materials:
-
Bladder cancer cell lines (e.g., T24, RT112)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Glutaraldehyde (B144438) solution (5%)
-
Crystal Violet solution (0.05%)
Procedure:
-
Seed cells into 6-well plates at a density determined to yield 50-150 colonies per well in the untreated control.
-
Allow cells to attach for 16-24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 0.25 µM, 0.5 µM).
-
Six hours after this compound treatment, irradiate the plates with the desired doses of radiation (e.g., 2, 4, 6 Gy).
-
Replace the medium 48 hours after this compound treatment.
-
Incubate the plates for 10-20 days, until colonies are visible.
-
Fix the colonies with 5% glutaraldehyde and stain with 0.05% crystal violet.
-
Count colonies containing ≥50 cells.
-
Calculate the surviving fraction for each treatment group relative to the untreated control, after correcting for plating efficiency.
Protocol 2: Western Blotting for DDR and Cell Cycle Markers
This protocol is for detecting changes in protein expression and phosphorylation status of key DDR and cell cycle proteins.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS345-Chk1, anti-γ-H2AX, anti-pS10-Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Antibody for mitotic marker (e.g., anti-pS10-Histone H3) and corresponding fluorescently-labeled secondary antibody
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
For mitotic index, wash the fixed cells and stain with the anti-pS10-Histone H3 primary antibody followed by a fluorescently-labeled secondary antibody.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases based on DNA content, and the mitotic population based on pS10-Histone H3 staining.
Protocol 4: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the efficacy of this compound and radiation in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Bladder cancer cells (e.g., Cal27)
-
This compound formulation for oral gavage (e.g., in 10% DMSO, 5% Tween-80, 20% PEG400, and 65% H2O)
-
Irradiator for small animals
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 3 x 10^6 Cal27 cells into the flank of each mouse.
-
Allow tumors to grow to a diameter of approximately 5 mm.
-
Randomize mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, and (4) this compound plus radiation.
-
For the treatment groups, administer this compound (e.g., 100 mg/kg) by oral gavage.
-
One hour after this compound administration, irradiate the tumors (e.g., a total dose of 10 Gy delivered in 5 fractions on alternate days).
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor animal well-being and survival.
-
Analyze the data for tumor growth delay and survival benefit.
Conclusion
The combination of the Chk1 inhibitor this compound with radiation represents a promising therapeutic strategy for bladder cancer. The provided data and protocols offer a framework for researchers to further investigate and validate this approach. The ability of this compound to abrogate the G2/M checkpoint and sensitize cancer cells to radiation, both in vitro and in vivo, underscores its potential for clinical translation.
References
- 1. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
CCT244747 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of CCT244747, a potent and selective CHK1 inhibitor, in cell culture experiments. Adherence to these guidelines will help ensure reproducible and accurate results in your research.
Introduction
This compound is a highly selective, orally active ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical component of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting CHK1, this compound can abrogate DNA damage-induced cell cycle checkpoints, leading to increased DNA damage and apoptosis in cancer cells, particularly in combination with genotoxic agents.[1][2][3]
Solubility and Preparation of Stock Solutions
Proper preparation of this compound is critical for obtaining reliable experimental outcomes. The following table summarizes the known solubility of this compound and provides a detailed protocol for the preparation of stock solutions.
Table 1: this compound Solubility Data
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (122.41 mM) | May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[4] |
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
If the compound does not dissolve readily, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear. Avoid excessive heating.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4] A stock solution stored at -80°C is stable for up to 6 months.[4]
Application in Cell Culture
This compound can be used as a single agent or in combination with DNA damaging agents to enhance their cytotoxic effects.
Working Concentrations:
The effective concentration of this compound can vary depending on the cell line and experimental design. The IC50 for cellular CHK1 activity ranges from 29 to 170 nM in various tumor cell lines.[1][2][3] For potentiation studies, non-cytotoxic concentrations are often used. A concentration of 0.3 µM has been shown to effectively inhibit CHK1 activity in combination with genotoxic agents.[2]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][6][7][8] For example, to achieve a final concentration of 1 µM this compound from a 10 mM stock, you would perform a 1:10,000 dilution. This would result in a final DMSO concentration of 0.01%.
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
If combining with a genotoxic agent, the timing of this compound addition is crucial. For maximal potentiation of cytotoxicity, this compound should be present for 24 to 48 hours following the initial exposure to the genotoxic agent.[1]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the desired downstream analysis (e.g., cytotoxicity assay, cell cycle analysis, western blotting).
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the kinase activity of CHK1. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, providing time for DNA repair. By inhibiting CHK1, this compound prevents this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bmrat.org [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pS296 CHK1 Inhibition by CCT244747 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage or replication stress, CHK1 is activated through phosphorylation, leading to cell cycle arrest to allow for DNA repair. One of the key autophosphorylation sites indicative of CHK1 activation is Serine 296 (pS296). CCT244747 is a potent and selective ATP-competitive inhibitor of CHK1. By inhibiting CHK1 activity, this compound can abrogate DNA damage-induced cell cycle checkpoints, leading to increased DNA damage and apoptosis in cancer cells. This makes it a promising agent for combination therapy with genotoxic drugs.
These application notes provide a detailed protocol for monitoring the pharmacodynamic effects of this compound in cell-based assays by assessing the phosphorylation status of CHK1 at Serine 296 using Western blotting.
Principle of the Assay
This protocol describes the treatment of cancer cell lines with a DNA damaging agent to induce CHK1 phosphorylation at S296, followed by treatment with the CHK1 inhibitor, this compound. The inhibition of CHK1 autophosphorylation at S296 is then measured by Western blot analysis. A decrease in the pS296 CHK1 signal in the presence of this compound indicates target engagement and inhibition of CHK1 activity.[1][2][3]
Signaling Pathway
The following diagram illustrates the role of CHK1 in the DNA damage response and the mechanism of action of this compound.
References
- 1. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with CCT244747
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT244747 is a potent and highly selective, orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3][4][5] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in mediating cell cycle checkpoints, particularly at the S and G2/M phases, to allow for DNA repair.[1][2][5][6] In many cancer cells with defective G1 checkpoint control (e.g., due to p53 mutations), reliance on the S and G2/M checkpoints for survival is heightened.[5][6] Inhibition of CHK1 by this compound abrogates this arrest, leading to premature mitotic entry with unrepaired DNA damage, ultimately resulting in enhanced cytotoxicity and apoptosis.[1][2][3] This makes CHK1 an attractive therapeutic target, and this compound a valuable tool for cancer research and drug development.
This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: CHK1 Inhibition and Cell Cycle Abrogation
In response to DNA damage or replication stress, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[7] Activated CHK1 then phosphorylates a number of downstream targets, including the CDC25 family of phosphatases (CDC25A, B, and C). Phosphorylation of CDC25A leads to its degradation, while phosphorylation of CDC25C results in its sequestration in the cytoplasm. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for progression through the S and G2/M phases of the cell cycle. The resulting cell cycle arrest provides time for DNA repair.
This compound, by inhibiting CHK1, prevents the phosphorylation of CDC25 phosphatases. This leads to the sustained activation of CDKs, overriding the DNA damage-induced checkpoint and forcing cells to proceed into mitosis despite the presence of DNA damage. This process, known as checkpoint abrogation, ultimately leads to mitotic catastrophe and cell death.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the effects of this compound on the cell cycle distribution of various cancer cell lines, both as a single agent and in combination with genotoxic drugs. Data is presented as the percentage of cells in each phase of the cell cycle.
Table 1: Effect of this compound on Etoposide-Induced G2/M Arrest in HT29 Cells
| Treatment (24h) | % G1 | % S | % G2/M |
| Control | 55.2 | 15.4 | 29.4 |
| This compound (0.5 µM) | 53.1 | 18.2 | 28.7 |
| Etoposide (25 µM) | 10.5 | 19.0 | 70.5 |
| Etoposide + this compound | 20.1 | 37.7 | 42.2 |
Data adapted from Walton et al., 2012. Note: The 'S' phase percentage for the combination treatment includes an 'S-prime' population, indicating cells in S-phase that are not actively incorporating BrdUrd.[1]
Table 2: Effect of this compound on SN38-Induced Cell Cycle Arrest in HT29 Cells (24h)
| Treatment | % G1 | % S | % G2/M |
| Control | 58.1 | 21.3 | 20.6 |
| SN38 (20 nM) | 15.2 | 45.1 | 39.7 |
| SN38 + this compound (0.1 µM) | 12.8 | 26.0 | 61.2 |
| SN38 + this compound (0.3 µM) | 14.9 | 20.1 | 65.0 |
| SN38 + this compound (0.5 µM) | 18.2 | 15.3 | 66.5 |
Data adapted from Walton et al., 2012.[1]
Table 3: Effect of this compound on Gemcitabine-Induced Cell Cycle Arrest in SW620 Cells (24h)
| Treatment | % G1 | % S | % G2/M |
| Control | 51.2 | 28.9 | 19.9 |
| Gemcitabine (10 nM) | 22.4 | 63.5 | 14.1 |
| Gemcitabine + this compound (0.1 µM) | 25.1 | 45.2 | 29.7 |
| Gemcitabine + this compound (0.3 µM) | 26.8 | 34.7 | 38.5 |
| Gemcitabine + this compound (0.5 µM) | 28.3 | 29.8 | 41.9 |
Data adapted from Walton et al., 2012.[1]
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
-
Cell Seeding: Plate cells (e.g., HT29, SW620) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
Drug Incubation:
-
For combination studies with a genotoxic agent, pre-treat cells with the genotoxic agent (e.g., Etoposide, SN38, or Gemcitabine) for a specified duration (e.g., 1-24 hours).
-
Following pre-treatment, add this compound at the desired concentrations.
-
For single-agent studies, add this compound directly to the culture medium.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: Cell Staining with Propidium Iodide for Flow Cytometry
This protocol is for the analysis of DNA content in fixed cells.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (see recipe below)
-
RNase A
-
Flow cytometry tubes
PI Staining Solution Recipe:
-
To 10 ml of 0.1% (v/v) Triton X-100 in PBS, add 2 mg of DNase-free RNase A and 0.4 ml of 500 µg/ml PI.[8] Prepare this solution fresh.
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Washing: Centrifuge the cells at approximately 300 x g for 5 minutes.[9][10] Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
-
Fixation:
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.[10]
-
Resuspend the cell pellet in 5 ml of PBS, wait for 1 minute, and centrifuge again at 200 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in 0.5 - 1 ml of the PI Staining Solution.[8]
-
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.[8][10]
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes. If cell clumps are present, filter the suspension through a nylon mesh.[8]
-
Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or FL3 channel.[9]
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for investigating the effects of the CHK1 inhibitor this compound on cell cycle progression. By abrogating the S and G2/M checkpoints, this compound can potentiate the effects of DNA-damaging agents, a strategy with significant therapeutic potential in oncology. The use of flow cytometry with propidium iodide staining is a robust and reliable method for quantifying these effects, providing valuable insights for both basic research and preclinical drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Sulforhodamine B (SRB) Assay in Determining CCT2447447 Cytotoxicity
Authored for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing the Sulforhodamine B (SRB) assay for assessing the cytotoxic effects of CCT244747, a potent and selective CHK1 inhibitor. This document outlines the experimental protocol, data presentation, and visual representations of the experimental workflow and the signaling pathway of this compound.
Introduction to this compound and the SRB Assay
This compound is a novel, potent, and highly selective ATP-competitive CHK1 inhibitor with oral bioavailability.[1][2] CHK1 is a critical kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.[1][3] By inhibiting CHK1, this compound abrogates the S and G2/M cell cycle checkpoints, leading to increased DNA damage and apoptosis in cancer cells, particularly in combination with genotoxic agents.[1][4]
The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density and cytotoxicity.[5] The assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[5] The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the number of viable cells.[5] This assay is a robust, sensitive, and cost-effective method for high-throughput screening of cytotoxic compounds.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in various human cancer cell lines using the SRB assay. The half-maximal growth inhibitory concentration (GI₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HT29 | Colon Cancer | 0.33 | [1] |
| SW620 | Colon Cancer | 3 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated | [1] |
| Calu-6 | Lung Cancer | Not explicitly stated | [1] |
Experimental Protocols
Materials
-
This compound (stock solution in DMSO)
-
Adherent cancer cell lines (e.g., HT29, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB), 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader (absorbance at 510-570 nm)
Protocol for SRB Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well format.
1. Cell Plating: a. Harvest and count cells in the exponential growth phase. b. Seed cells in a 96-well plate at a density of 1,000-20,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). b. Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration). c. Incubate the plate for a desired exposure time (e.g., 72-96 hours) at 37°C and 5% CO₂.
3. Cell Fixation: a. After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without removing the supernatant. b. Incubate the plate at 4°C for 1 hour to fix the cells.
4. Staining: a. Carefully wash the plates four to five times with slow-running tap water or deionized water to remove TCA and medium. b. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plates to air dry completely at room temperature. c. Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
5. Washing: a. Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. b. After the final wash, remove the acetic acid and allow the plates to air dry completely.
6. Solubilization and Absorbance Measurement: a. Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. c. Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.
7. Data Analysis: a. Subtract the background OD (wells with medium only) from all readings. b. Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD of treated cells / OD of control cells) x 100] c. Plot the percentage of growth inhibition against the log of the this compound concentration to determine the GI₅₀ value.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CHK1, abrogating cell cycle arrest and promoting apoptosis.
SRB Assay Experimental Workflow
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
References
- 1. SRB assay for measuring target cell killing [protocols.io]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Clonogenic Survival Assay for Assessing CCT244747 Radiosensitization
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT244747 is a potent and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] In response to DNA damage induced by ionizing radiation (IR), CHK1 activation leads to cell cycle arrest, predominantly at the G2/M checkpoint, allowing time for DNA repair.[4][5] Many tumor cells, particularly those with p53 mutations, are heavily reliant on the G2/M checkpoint for survival after radiation-induced DNA damage.[4][5] By inhibiting CHK1, this compound abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely.[1][3][4] This leads to mitotic catastrophe and enhanced cell death, thereby sensitizing the cancer cells to radiation.[3] The clonogenic survival assay is the gold standard in vitro method to quantify the ability of a single cell to proliferate indefinitely and form a colony, and it is widely used to assess the radiosensitizing effects of therapeutic agents.[6][7][8][9][10]
These application notes provide a detailed protocol for utilizing a clonogenic survival assay to evaluate the radiosensitizing potential of this compound on cancer cell lines.
Signaling Pathway of this compound-Mediated Radiosensitization
The mechanism by which this compound sensitizes cancer cells to radiation is centered on the disruption of the G2/M cell cycle checkpoint. The following diagram illustrates this signaling pathway.
Caption: this compound-mediated radiosensitization pathway.
Experimental Protocols
This section provides a detailed methodology for conducting a clonogenic survival assay to assess the radiosensitizing effect of this compound.
Materials
-
Cancer cell line of interest (e.g., bladder, head and neck, or p53-deficient cell lines)[1][4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 100 mm tissue culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Fixing solution: 80% ethanol (B145695)
-
Staining solution: 0.5% crystal violet in 80% ethanol
-
Incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram outlines the key steps in the clonogenic survival assay.
Caption: Workflow for the clonogenic survival assay.
Detailed Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, create a single-cell suspension, and count the cells.
-
Plate the cells into 6-well plates at densities determined by the expected toxicity of the combined treatment. A preliminary experiment to determine the plating efficiency (PE) of the untreated cells is recommended. Seeding densities may range from 100 to 10,000 cells per well, increasing with the radiation dose.[10][11]
-
-
Drug Incubation:
-
Allow the cells to adhere for 24 hours after seeding.
-
Prepare dilutions of this compound in complete medium. The concentration of this compound should be based on prior cytotoxicity assays (e.g., IC10 or IC20) to minimize single-agent toxicity.[5][12] A typical concentration range to test could be 50-200 nM.[5]
-
Replace the medium in the wells with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubate the cells with the drug for a predetermined time before irradiation, for example, 1 to 24 hours.[5]
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the cells to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Return the plates to the incubator.
-
-
Colony Formation:
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add the fixing solution (80% ethanol) and incubate for 10-15 minutes.
-
Remove the fixing solution and add the crystal violet staining solution.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully wash the plates with tap water until the background is clear and let them air dry.
-
-
Colony Counting:
-
Count the number of colonies containing 50 or more cells in each well. This can be done manually using a microscope or with an automated colony counter.
-
Data Analysis
-
Plating Efficiency (PE):
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
-
Surviving Fraction (SF):
-
SF = Number of colonies counted / (Number of cells seeded x (PE / 100))
-
-
Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER):
-
The DEF or SER can be calculated to quantify the radiosensitizing effect of this compound. This is typically determined at a specific survival fraction (e.g., SF = 0.5 or 0.1) from the dose-response curves.
-
DEF = (Dose of radiation alone to achieve a specific SF) / (Dose of radiation + this compound to achieve the same SF)
-
Data Presentation
The quantitative data from the clonogenic survival assay should be summarized in tables for clear comparison.
Table 1: Plating Efficiency and Surviving Fraction Data
| Treatment Group | Radiation Dose (Gy) | No. of Cells Seeded | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 | 200 | 150 ± 10 | 75 | 1.00 |
| 2 | 500 | 112 ± 8 | 0.30 | ||
| 4 | 1000 | 45 ± 5 | 0.06 | ||
| 6 | 5000 | 15 ± 3 | 0.004 | ||
| 8 | 10000 | 3 ± 1 | 0.00004 | ||
| This compound (100 nM) | 0 | 200 | 140 ± 12 | 70 | 0.93 |
| 2 | 500 | 63 ± 7 | 0.18 | ||
| 4 | 1000 | 10 ± 2 | 0.014 | ||
| 6 | 5000 | 1 ± 1 | 0.0003 | ||
| 8 | 10000 | 0 | 0 |
Table 2: Dose Enhancement Factor (DEF) Calculation
| Surviving Fraction | Radiation Dose (Gy) - Vehicle | Radiation Dose (Gy) - this compound | Dose Enhancement Factor (DEF) |
| 0.5 | 1.5 | 0.8 | 1.88 |
| 0.1 | 3.5 | 1.8 | 1.94 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line, this compound concentration, and radiation doses used.
Conclusion
The clonogenic survival assay is a robust method to quantitatively assess the radiosensitizing effects of the CHK1 inhibitor this compound. By abrogating the G2/M checkpoint, this compound enhances radiation-induced cell death in cancer cells.[1][3] The detailed protocol and data analysis methods provided in these application notes will enable researchers to effectively evaluate the potential of this compound as a clinical radiosensitizer.
References
- 1. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-Based Cellular CHK1 Activity Assay Using CCT244747
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA)-based method to measure the cellular activity of Checkpoint Kinase 1 (CHK1) using the selective inhibitor CCT244747. This assay is a valuable tool for screening and characterizing CHK1 inhibitors in a cellular context.
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest to allow for DNA repair.[1][2] Many cancer cells have defects in cell cycle checkpoints, making them reliant on CHK1 for survival. This dependency makes CHK1 an attractive target for cancer therapy. This compound is a potent and selective ATP-competitive inhibitor of CHK1.[3][4][5] This document describes an ELISA-based assay to quantify the functional inhibition of CHK1 in cells by measuring the abrogation of the G2/M checkpoint induced by genotoxic agents.[3][4]
CHK1 Signaling Pathway
The CHK1 signaling pathway is a key component of the DNA damage response. Upon DNA damage, particularly single-strand breaks or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[1][2] ATR then phosphorylates and activates CHK1.[1][2] Activated CHK1 targets several downstream effectors, including the Cdc25 family of phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, primarily at the G2/M transition, allowing time for DNA repair.[1]
Caption: CHK1 Signaling Pathway in DNA Damage Response.
Data Presentation
The efficacy of this compound in inhibiting cellular CHK1 activity can be quantified by determining its 50% inhibitory concentration (IC50) for G2 checkpoint abrogation. The following table summarizes the reported cellular activity of this compound in various human cancer cell lines.[3][4][6]
| Cell Line | Cancer Type | G2 Checkpoint Abrogation IC50 (nM) |
| HT29 | Colon Carcinoma | 29 |
| SW620 | Colon Carcinoma | Not explicitly stated, but within range |
| MiaPaCa-2 | Pancreatic Carcinoma | Not explicitly stated, but within range |
| Calu-6 | Lung Carcinoma | Not explicitly stated, but within range |
| Overall Range | 29 - 170 |
Experimental Protocols
This ELISA-based assay, also referred to as a Mitosis Induction Assay (MIA), quantifies the ability of a CHK1 inhibitor to override a G2 cell cycle arrest induced by a DNA damaging agent.[3][4]
Principle
Cells are first treated with a genotoxic agent (e.g., etoposide) to induce DNA damage and activate the G2/M checkpoint, causing cells to arrest in the G2 phase. Subsequently, cells are co-treated with a CHK1 inhibitor (e.g., this compound). Inhibition of CHK1 will abrogate the checkpoint, forcing the cells to enter mitosis. The mitotic cells are then trapped using a mitotic spindle poison (e.g., nocodazole). Finally, the number of mitotic cells is quantified using an ELISA that detects a mitosis-specific marker, such as phosphorylated histone H3 (Ser10).
Experimental Workflow
Caption: Experimental Workflow for the ELISA-Based CHK1 Assay.
Materials and Reagents
-
Human cancer cell line (e.g., HT29)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (or other CHK1 inhibitor)
-
Genotoxic agent (e.g., Etoposide)
-
Mitotic arresting agent (e.g., Nocodazole)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ELISA substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment and incubate overnight.
-
G2 Arrest Induction: Treat the cells with a pre-determined concentration of a genotoxic agent (e.g., etoposide) to induce G2 arrest. Incubate for a sufficient period (e.g., 16-24 hours).
-
CHK1 Inhibition: Add serial dilutions of this compound to the appropriate wells. Include vehicle-only controls.
-
Mitotic Arrest: Immediately after adding the inhibitor, add a mitotic arresting agent (e.g., nocodazole) to all wells to trap cells that enter mitosis.
-
Incubation: Incubate the plate for an appropriate time (e.g., 21-24 hours) to allow for checkpoint abrogation and entry into mitosis.
-
Cell Fixation:
-
Gently remove the medium.
-
Wash the cells twice with PBS.
-
Add fixing solution to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add permeabilization buffer to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-Histone H3 (Ser10) antibody in blocking buffer.
-
Remove the blocking buffer and add the diluted primary antibody to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody to each well and incubate for 1-2 hours at room temperature in the dark.
-
-
Detection:
-
Wash the cells five times with PBS.
-
Add the ELISA substrate to each well and incubate until sufficient color development occurs.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data to the positive control (e.g., nocodazole (B1683961) alone, representing 100% mitosis) and the negative control (etoposide alone, representing baseline mitosis).
-
Plot the normalized absorbance against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
The described ELISA-based cellular assay is a robust and high-throughput method for assessing the potency of CHK1 inhibitors like this compound.[3][4] By measuring the abrogation of the G2/M checkpoint, this assay provides a functionally relevant readout of CHK1 inhibition in a cellular context. The quantitative data and detailed protocol provided herein should enable researchers to effectively implement this assay for the discovery and characterization of novel CHK1-targeted therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
CCT244747 Technical Support Center: Optimizing In Vitro Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCT244747 in in vitro studies. The information is tailored for scientists and drug development professionals to effectively determine optimal experimental concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, highly selective, and orally active ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3][4] CHK1 is a critical kinase in the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair. By inhibiting CHK1, this compound prevents this arrest, leading to premature entry into mitosis with unrepaired DNA damage, a phenomenon known as mitotic catastrophe, which ultimately results in apoptosis.[1][2][5]
Q2: What is a typical starting concentration range for this compound in single-agent in vitro studies?
A2: For single-agent studies, a starting concentration range of 0.1 µM to 1 µM is often effective for observing inhibition of CHK1 activity and abrogation of cell cycle checkpoints.[1][2] However, the growth inhibition (GI50) values can range from 0.33 µM to 3 µM depending on the cell line.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How does the effective concentration of this compound change when used in combination with genotoxic agents?
A3: When used in combination with DNA damaging agents (e.g., gemcitabine, SN38, etoposide, or radiation), lower concentrations of this compound are typically sufficient to potentiate their cytotoxic effects.[1][5][6] Concentrations as low as 50 nM have been shown to inhibit the autophosphorylation of CHK1 induced by genotoxic agents.[1][2] A common concentration for combination studies is around 0.3 µM to 0.5 µM, which is often non-toxic as a single agent but effective at abrogating the G2 checkpoint.[2][7]
Q4: What is the IC50 of this compound for CHK1 inhibition?
A4: this compound is a potent inhibitor of recombinant human CHK1 with an IC50 of approximately 8 nM.[1][2][6] In cellular assays measuring the abrogation of the G2 checkpoint (a functional readout of CHK1 inhibition), the IC50 ranges from 29 nM to 170 nM across different tumor cell lines.[1][2][4]
Troubleshooting Guide
Issue 1: No significant single-agent cytotoxicity is observed at expected concentrations.
-
Possible Cause: Cell line dependency. The sensitivity to single-agent this compound can be highly dependent on the intrinsic level of replicative stress in the cancer cell line. Tumors with defective cell cycle checkpoint control and high replicative stress are more susceptible.[1][2]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Before assessing cytotoxicity, verify that this compound is inhibiting its target, CHK1, in your cell line. This can be done by Western blotting for the phosphorylation status of CHK1 (pS296, pS317, pS345) and its downstream effector CDK1 (pY15).[1][2] A concentration of ≥0.05 µM should show inhibition of CHK1 phosphorylation.[1][2]
-
Increase Concentration: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM). The GI50 for this compound as a single agent can be in the low micromolar range.[1][2]
-
Evaluate Replicative Stress: Consider using cell lines known to have high replicative stress or those with mutations in genes like MYCN, which have shown sensitivity to single-agent CHK1 inhibition.[1][8]
-
Issue 2: Lack of potentiation of a genotoxic agent.
-
Possible Cause: Incorrect scheduling of drug administration. The timing of this compound addition relative to the genotoxic agent is crucial for observing a synergistic effect.
-
Troubleshooting Steps:
-
Optimize Treatment Schedule: For agents like gemcitabine, maximum potentiation is often observed when this compound is added 24 to 48 hours after the initial exposure to the genotoxic agent.[1][2] This allows for the initial DNA damage to occur and the cells to attempt a checkpoint arrest, which is then abrogated by this compound.
-
Verify Genotoxic Agent Efficacy: Ensure that the concentration of the genotoxic agent used is sufficient to induce a cell cycle arrest (typically S or G2 phase). This can be confirmed by flow cytometry.
-
Pre-treatment vs. Co-treatment vs. Post-treatment: Systematically test different administration schedules. For some genotoxic agents, pre-treating with this compound for 1 hour before adding the damaging agent may also be effective.[9]
-
Issue 3: High background signal or off-target effects.
-
Possible Cause: this compound concentration is too high. While highly selective for CHK1, at very high concentrations (>1 µM), off-target effects on other kinases can occur.[1][2]
-
Troubleshooting Steps:
-
Titrate Down: Use the lowest effective concentration of this compound that still achieves the desired biological effect (e.g., checkpoint abrogation).
-
Assess Selectivity: Be aware of other kinases that can be inhibited by this compound at higher concentrations, such as FLT3 (IC50 600 nM).[1][2][6]
-
Solubility Issues: Ensure complete solubilization of this compound. It is soluble in DMSO.[6][7] Poor solubility can lead to inaccurate concentrations and artifacts. Ultrasonic treatment may be needed for preparing high-concentration stock solutions.[7]
-
Quantitative Data Summary
Table 1: In Vitro IC50 and GI50 Values for this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| CHK1 Kinase IC50 | 8 nM | Recombinant human CHK1 | [1][2][6] |
| Cellular G2 Checkpoint Abrogation IC50 | 29 - 170 nM | HT29, SW620, MiaPaCa-2, Calu6 | [1][2][4][7] |
| Single-Agent GI50 | 0.33 - 3 µM | HT29, SW620, MiaPaCa-2, Calu6 | [1][2][7] |
Table 2: Effective Concentrations of this compound in Combination Therapies
| Genotoxic Agent | This compound Concentration | Cell Line | Effect | Reference |
| SN38 (20 nM) | ≥ 0.1 µM | HT29 | Reversal of S-phase and G2/M arrest | [1] |
| Gemcitabine (10 nM) | ≥ 0.1 µM | SW620 | Abrogation of S-phase arrest | [1] |
| Etoposide (25 µM) | 0.5 µM | HT29 | Abolishment of G2 arrest | [1] |
| Radiation | 0.5 - 2.0 µM | T24, RT112, Cal27 | Radiosensitization | [7] |
Experimental Protocols
Protocol 1: Determination of GI50 by Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over 96 hours.
-
Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 96 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm on a plate reader.
-
Analysis: Calculate the GI50 value, which is the concentration of the drug that causes a 50% reduction in cell growth compared to the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the genotoxic agent and/or this compound for the desired duration.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: this compound inhibits CHK1, preventing G2 arrest and forcing mitotic entry with DNA damage.
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Novel Potent and Selective CHK1 Inhibitor with Oral Efficacy Alone and in Combination with Genotoxic Anticancer Drugs - Kent Academic Repository [kar.kent.ac.uk]
- 4. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting CCT244747 insolubility in aqueous solutions
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals working with CCT244747, a potent and selective CHK1 inhibitor. The primary focus is to address the common challenge of its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions like PBS or cell culture media? A1: this compound is a hydrophobic organic molecule. Its chemical structure has low polarity, making it inherently difficult to dissolve in polar solvents like water. This is a common characteristic of many small-molecule kinase inhibitors designed to be effective within the non-polar environment of a cell.
Q2: What is the recommended solvent for preparing a stock solution of this compound? A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions. This compound is readily soluble in DMSO.[1][2][3][4] For optimal results, use anhydrous, high-purity DMSO.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What is happening? A3: This is a common phenomenon known as precipitation or "crashing out." It occurs because the compound's solubility dramatically decreases when it is transferred from a highly favorable organic solvent (DMSO) to an unfavorable aqueous environment.[5][6] The final concentration of DMSO in the aqueous medium is often insufficient to keep the compound dissolved.[7]
Q4: What is the mechanism of action for this compound? A4: this compound is a potent, ATP-competitive inhibitor of Checkpoint kinase 1 (CHK1) with an IC50 of approximately 7.7 nM.[1][8][9] It is highly selective for CHK1 over other kinases like CHK2 (IC50 >10 µM) and CDK1 (IC50 >10 µM).[1][2][9] By inhibiting CHK1, a key regulator in the DNA damage response, this compound can abrogate cell cycle arrest (primarily at the G2/M checkpoint) and enhance the cytotoxic effects of DNA-damaging agents.[10][11][12]
Troubleshooting Guide: Overcoming Insolubility
Issue: Precipitate forms immediately upon diluting the this compound DMSO stock into an aqueous buffer or medium.
This is the most frequent issue encountered. The following steps provide a systematic approach to resolve it.
-
Solution 1: Optimize Final DMSO Concentration The final concentration of DMSO in your culture medium or buffer is critical. While you want to minimize it to avoid cellular toxicity, a certain level is required to act as a co-solvent.
-
Recommendation: Ensure the final DMSO concentration is between 0.1% and 0.5% . Most cell lines tolerate this range without significant side effects.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Solution 2: Modify Your Dilution Technique How you mix the solutions can significantly impact the outcome.
-
Recommendation: Add the this compound DMSO stock to your aqueous medium dropwise while vigorously stirring or vortexing .[6] This promotes rapid dispersion and prevents the formation of localized high concentrations of the compound that can initiate precipitation.
-
-
Solution 3: Use an Intermediate Dilution Step To avoid a drastic change in solvent polarity, perform an intermediate dilution.
-
Recommendation: If your final concentration is very low, first dilute the high-concentration DMSO stock (e.g., 10 mM) into a smaller volume of aqueous medium to create an intermediate concentration. Vortex this solution well, and then use it for the final dilution into your larger experimental volume.
-
-
Solution 4: Employ Sonication Mechanical energy can help break down small aggregates and improve dispersion.
-
Recommendation: After diluting the compound into your aqueous medium, place the tube or plate in a water bath sonicator for 5-10 minutes.[5] This can help create a more stable and homogenous solution.
-
Quantitative Solubility Data
The following table summarizes the known solubility properties of this compound.
| Solvent | Concentration | Remarks | Source |
| DMSO | 50 mg/mL (~122 mM) | Recommended for preparing high-concentration stock solutions. May require ultrasonic assistance. | [1] |
| DMSO | ~5 mg/mL (~12 mM) | Readily soluble at this concentration. | [3] |
| Aqueous Buffer (e.g., PBS) | Insoluble / Practically Insoluble | Direct dissolution is not feasible. Precipitation is highly likely upon dilution from DMSO stock. | [5][6] |
| Ethanol | Sparingly Soluble | Not recommended as a primary solvent but can be considered as a co-solvent in some formulations. | [13] |
Experimental Protocol: Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound to assess its effect in combination with a DNA-damaging agent.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Appropriate cell culture medium
-
Cells of interest seeded in multi-well plates
-
DNA-damaging agent (e.g., Gemcitabine, SN-38)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[1]
-
-
Cell Treatment:
-
Allow cells to adhere overnight after seeding.
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Prepare the final working concentrations of this compound in pre-warmed cell culture medium. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of 10 mM stock to 10 mL of medium.
-
Crucial Step: Add the DMSO stock to the medium drop-by-drop while vortexing the medium to ensure rapid mixing and prevent precipitation.
-
Pre-treat cells with the this compound-containing medium for 1-2 hours.[14]
-
-
Co-treatment with Genotoxic Agent:
-
Following the pre-treatment, add the DNA-damaging agent to the wells at the desired final concentration.
-
Include appropriate controls: untreated cells, cells with DMSO vehicle only, cells with this compound only, and cells with the DNA-damaging agent only.
-
-
Incubation and Downstream Analysis:
-
Incubate the cells for the desired experimental duration (e.g., 24-72 hours).
-
Proceed with downstream analysis, such as cell viability assays (e.g., SRB, MTT), western blotting for DNA damage markers (γH2AX, cleaved PARP), or flow cytometry for cell cycle analysis.[14]
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: this compound inhibits CHK1 to block the DNA damage response pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. By compound [wahoo.cns.umass.edu]
- 14. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
CCT244747 Technical Support Center: Investigating Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the CHK1 inhibitor, CCT244747, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and how potent is it?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] In in-vitro kinase assays, it demonstrates an IC50 value of approximately 8 nM for recombinant human CHK1.[1][3] In cellular assays, it inhibits CHK1 activity and abrogates the G2 checkpoint with IC50 values ranging from 29 nM to 170 nM, depending on the cell line.[1][2][4]
Q2: I'm observing unexpected phenotypes in my cell-based assays at high concentrations of this compound (>1 µM). Could these be due to off-target effects?
A2: Yes, it is possible. While this compound is highly selective for CHK1, at concentrations significantly higher than its on-target cellular IC50, it can inhibit other kinases.[1] For instance, at 1 µM, this compound showed more than 50% inhibition against 8 kinases in a panel of 140, including IRAK1, TrKA, RSK, AMPK, and Aurora B.[1] At 10 µM, only 9 out of 121 kinases were inhibited by 80% or more.[1] Unexpected cellular effects at high concentrations could be linked to the inhibition of these or other off-target proteins.
Q3: What are the known kinases that this compound may inhibit at higher concentrations?
A3: Kinase profiling studies have identified several kinases that are inhibited by this compound at concentrations of 1 µM and higher. The most notable is FLT3, with an IC50 of 600 nM.[1][4] Other kinases inhibited by over 50% at 1 µM include IRAK1, TrKA, RSK1, RSK2, AMPK, NUAK1, BRSK1, Aurora B, and MAP4K.[1][4][5] It is important to note that this compound displays a very high degree of selectivity against the functionally related kinases CHK2 and CDK1, with IC50 values greater than 10,000 nM.[1][4][5]
Q4: My cells are showing signs of replicative stress or apoptosis even without a DNA-damaging co-treatment. Is this a known effect of high-dose this compound?
A4: Yes, this can occur. While this compound alone has minimal effects on the cell cycle at concentrations up to 0.5 µM in some cell lines, higher concentrations can lead to a loss of cells in the S phase and an accumulation in a state described as S'-phase.[1] This may be indicative of a replicative crisis and subsequent cell death, potentially due to the critical role of CHK1 in maintaining replication fork stability.[1] This phenotype can be exacerbated by off-target effects at higher concentrations.
Troubleshooting Guide
Issue: Unexpected Cellular Phenotype or Toxicity
If you observe unexpected results such as decreased cell viability, altered cell cycle profiles, or activation of stress pathways that cannot be explained by CHK1 inhibition alone, consider the following troubleshooting steps.
-
Confirm Concentration and Purity: Verify the concentration of your this compound stock solution and ensure its purity. Degradation or impurities can lead to unforeseen biological activity.
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 10 nM to 10 µM). Determine if the unexpected phenotype is only observable at high concentrations (>500 nM), which would suggest an off-target effect.
-
Use a Secondary CHK1 Inhibitor: To confirm that the observed phenotype is specific to this compound and not a general consequence of CHK1 inhibition, repeat the key experiment with a structurally unrelated CHK1 inhibitor. If the effect is not reproduced, it is likely a this compound-specific off-target effect.
-
Assess Off-Target Activity Directly: If you suspect a specific off-target kinase (e.g., FLT3, Aurora B), assess its activity directly in your experimental system using methods like Western blotting for downstream substrates or a direct kinase activity assay.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (CHK1) and known off-targets.
| Target Kinase | IC50 (nM) | % Inhibition @ 1 µM | % Inhibition @ 10 µM | Reference(s) |
| CHK1 | 8 | >95% | >95% | [1][3] |
| FLT3 | 600 | - | - | [1][4] |
| CHK2 | >10,000 | <50% | - | [1][4] |
| CDK1 | >10,000 | <50% | - | [1][4] |
| IRAK1 | - | >50% | ≥80% | [1][4] |
| RSK1/RSK2 | - | >80% | ≥80% | [4][5] |
| TrKA | - | >80% | ≥80% | [4][5] |
| AMPK | - | >80% | ≥80% | [4][5] |
| Aurora B | - | >50% | ≥80% | [1] |
| NUAK1 | - | >50% | - | [1] |
| MAP4K | - | >50% | - | [1] |
| BRSK1 | - | >80% | - | [4][5] |
Note: "-" indicates data not specified in the cited literature.
Signaling Pathway and Experimental Workflow
The primary mechanism of this compound involves the inhibition of CHK1, which is a critical kinase in the DNA Damage Response (DDR) pathway. Inhibition of CHK1 prevents cell cycle arrest, leading to mitotic catastrophe and apoptosis in cancer cells with DNA damage.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
-
Assay Platform: Utilize a radiometric protein phosphorylation assay, such as those offered by commercial vendors (e.g., MRC Protein Phosphorylation Unit) or an in-house platform.[6] These assays typically measure the incorporation of ³²P or ³³P from ATP into a specific peptide or protein substrate.
-
Kinase Panel: Select a broad panel of human kinases for screening.
-
Compound Concentration: Prepare serial dilutions of this compound. For initial screening, use concentrations of 1 µM and 10 µM to identify potential off-targets.[1]
-
ATP Concentration: Perform the assays at an ATP concentration that is near the Km value for each individual kinase to ensure competitive inhibition can be accurately measured.[6]
-
Assay Procedure: a. In a reaction buffer, combine the specific kinase, its corresponding substrate, and the desired concentration of this compound. b. Initiate the reaction by adding [γ-³²P]ATP. c. Incubate for a predetermined time at 30°C. d. Stop the reaction and separate the phosphorylated substrate from the residual [γ-³²P]ATP (e.g., using phosphocellulose paper). e. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity for each this compound concentration relative to a vehicle control (e.g., DMSO). For significant hits, perform a full dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay for CHK1 Target Engagement
This protocol uses Western blotting to measure biomarkers of CHK1 activity in cells.
-
Cell Culture and Treatment: a. Plate cells (e.g., HT29 or SW620) and allow them to adhere overnight. b. Induce DNA damage to activate the CHK1 pathway. For example, treat with 100 nM SN38 or 200 nM gemcitabine (B846) for 24 hours.[1] c. In combination treatment groups, pre-treat with varying concentrations of this compound (e.g., 50 nM to 1 µM) for 1 hour before adding the DNA-damaging agent.[1]
-
Protein Extraction: a. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. c. Determine protein concentration using a BCA assay.
-
Western Blotting: a. Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[1] b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate with primary antibodies overnight at 4°C. Key biomarkers include:
- pS296 CHK1 (biomarker of CHK1 auto-phosphorylation/activity)[1]
- pY15 CDK1 (biomarker of G2/M cell cycle arrest)[1]
- γH2AX (pS139 H2AX) (biomarker of DNA double-strand breaks)[1]
- Cleaved-PARP (biomarker of apoptosis)[1]
- GAPDH or β-Actin (loading control)[1] d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: A dose-dependent decrease in pS296 CHK1 and pY15 CDK1, coupled with an increase in γH2AX and cleaved-PARP, indicates successful on-target inhibition of CHK1 by this compound.[1]
References
- 1. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Item - Supplementary Table 1 from this compound Is a Novel Potent and Selective CHK1 Inhibitor with Oral Efficacy Alone and in Combination with Genotoxic Anticancer Drugs - figshare - Figshare [figshare.com]
Scheduling CCT244747 administration with chemotherapy for maximal effect
Technical Support Center: CCT244747 Combination Therapy
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions for designing and executing experiments involving the CHK1 inhibitor this compound in combination with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic rationale for combining this compound with chemotherapy?
A1: The core principle is synthetic lethality. Many chemotherapeutic agents (e.g., gemcitabine, cisplatin (B142131), irinotecan) induce DNA damage, which activates the DNA Damage Response (DDR) pathway.[1] A key protein in this pathway, Checkpoint Kinase 1 (CHK1), halts the cell cycle—typically at the S or G2/M phase—to allow the cell time to repair this damage before proceeding to mitosis.[2][3] this compound is a potent and selective inhibitor of CHK1.[4][5] By administering this compound after chemotherapy-induced DNA damage has occurred, CHK1 is inhibited, the cell cycle checkpoint is abrogated, and the cell is forced into mitosis with unrepaired DNA.[6][7] This leads to a phenomenon known as "mitotic catastrophe" and subsequent apoptotic cell death, enhancing the cytotoxic effect of the chemotherapy.[6][8] This approach is particularly effective in cancer cells with a deficient G1 checkpoint (e.g., p53-mutant tumors), as they are highly dependent on the S and G2/M checkpoints for survival.[8][9][10]
Q2: What is the optimal sequence and timing for administering this compound and chemotherapy to achieve maximum synergy?
A2: The most effective schedule is typically administering the DNA-damaging chemotherapy agent first, followed by this compound. Studies have shown that a delay between the genotoxic agent and the CHK1 inhibitor is often required for maximal effect.[6][11]
-
Rationale: The delay allows sufficient time for the chemotherapeutic agent to induce DNA damage and for cells to accumulate in the S or G2 phase, where they are most dependent on CHK1 for survival.[12] Administering this compound at the point of maximum cell cycle arrest ensures that the largest possible population of damaged cells will be forced into premature mitosis.[12]
-
Recommended Timing: While the optimal window varies by cell line and chemotherapeutic agent, a common starting point is to add this compound between 18 to 24 hours after the chemotherapy.[11][12] Some in vitro studies suggest that prolonged CHK1 inhibition for 24-48 hours following the initial chemotherapy exposure is necessary for maximum cytotoxicity.[6] Concurrent administration is often less effective and can be antagonistic, while administering this compound first is generally not recommended as it does not capitalize on the chemotherapy-induced DNA damage.[11][12]
Q3: How do I experimentally determine the optimal schedule for my specific cancer model?
A3: You must empirically determine the optimal schedule. A systematic approach involves a combination of in vitro assays before moving to in vivo models.
-
In Vitro Cytotoxicity Assays: Treat your cancer cell line with the chemotherapy agent alone, this compound alone, and the combination at various schedules (e.g., Chemo → 4h → this compound; Chemo → 12h → this compound; Chemo → 24h → this compound; Concurrent).
-
Calculate Synergy: Use a method like the Chou-Talalay Combination Index (CI) to quantify the interaction. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Validate with Mechanistic Assays: Use the most synergistic schedules for further analysis with cell cycle and western blot assays to confirm the mechanism of action.
The logical workflow for determining the optimal schedule is outlined in the diagram below.
Caption: Workflow for determining the optimal this compound and chemotherapy schedule.
Q4: What are the key pharmacodynamic biomarkers I should monitor to confirm this compound is working as expected?
A4: Monitoring specific biomarkers by western blot or immunohistochemistry is crucial to confirm target engagement and the downstream biological effects.
| Biomarker | Expected Change with Combo | Biological Significance |
| pCHK1 (S296, S317, S345) | ↓ or ↔ | S296 is an autophosphorylation site; its reduction indicates direct inhibition of CHK1 activity.[5][6] S317/S345 are ATR-mediated sites; their levels may increase due to a feedback loop from DNA damage.[6][13] |
| γH2AX (pS139 H2AX) | ↑↑ | A robust marker of DNA double-strand breaks.[6][14] A significant increase with the combination treatment indicates an accumulation of unrepaired DNA damage.[1][6] |
| pCDK1 (Y15) | ↓ | CDK1 is the engine for mitotic entry. CHK1 activity keeps it phosphorylated (inactive).[6] A decrease in pY15 CDK1 indicates release of the G2 checkpoint and entry into mitosis.[5][6] |
| Cleaved PARP (c-PARP) | ↑↑ | A classic marker of apoptosis.[6][15] Its increase confirms the combination is inducing cell death.[5][6] |
| Cleaved Caspase-3 | ↑↑ | Another key executioner of apoptosis.[8][15] |
Note: Arrows indicate the change relative to chemotherapy treatment alone.
Troubleshooting Guide
Problem: I am not observing a synergistic effect (Combination Index ≥ 1) between this compound and my chemotherapy agent.
| Possible Cause | Suggested Solution |
| Suboptimal Scheduling | The most common issue. As detailed in Q2, synergy is highly schedule-dependent. Systematically test different delay intervals (e.g., 4, 8, 12, 18, 24, 48 hours) between the chemotherapy and this compound administration. Ensure the duration of this compound exposure is sufficient (often >24h).[6][12] |
| Cell Line Resistance | The cell line may have an intact G1 checkpoint (functional p53), making it less reliant on the G2 checkpoint and thus less sensitive to CHK1 inhibition.[8] Verify the p53 status of your cell line. The combination is most effective in p53-deficient or mutant cells.[9] |
| Incorrect Drug Concentrations | Ensure you are using concentrations relevant to the IC50 of each drug. Perform single-agent dose-response curves first. For combination studies, use concentrations around the IC50 or lower to provide a window for synergistic effects to be observed. |
| Type of Chemotherapy | The synergy of CHK1 inhibitors is strongest with agents that cause DNA damage and replication stress (e.g., gemcitabine, cisplatin, topotecan).[1] Synergy is not typically observed with agents that target mitosis directly, such as taxanes.[1] |
| Assay Readout Time | Cytotoxic effects may take time to manifest. Ensure your endpoint assay (e.g., SRB, CellTiter-Glo) is performed at an appropriate time point (e.g., 72-96 hours after the start of treatment) to capture the full effect of the drug combination. |
The rationale for scheduling is visualized in the signaling pathway diagram below.
Caption: this compound inhibits CHK1, abrogating the G2/M checkpoint.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment by Cytotoxicity Assay
This protocol outlines how to determine the Combination Index (CI) for this compound and a chemotherapy agent using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound and Chemotherapy agent stock solutions (in DMSO)
-
96-well flat-bottom plates
-
Cytotoxicity detection reagent (e.g., Sulforhodamine B (SRB), CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (to ensure they are in logarithmic growth phase at the end of the experiment) and allow them to adhere overnight.
-
Single Agent Dose-Response:
-
Prepare serial dilutions of this compound and the chemotherapy agent separately.
-
Treat sets of wells with each drug alone across a wide concentration range (e.g., 8-10 concentrations). Include vehicle-only (DMSO) controls.
-
Incubate for 72-96 hours.
-
-
Combination Treatment (Delayed Schedule Example):
-
Day 0: Seed cells.
-
Day 1: Treat designated wells with the chemotherapy agent at a fixed concentration (e.g., its IC25 or IC50).
-
Day 2 (24h later): Add this compound in a serial dilution to the wells already containing the chemotherapy agent. Also, treat a set of wells with this compound alone (for its single-agent curve).
-
Day 5 (72h after this compound addition): Proceed to viability assessment.
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for your chosen viability reagent (e.g., SRB).
-
Measure absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize data to vehicle-treated controls (as 100% viability).
-
Calculate the IC50 for each drug alone.
-
Using software like CompuSyn or the 'synergy' package in R, input the dose-response data for the single agents and the combination to calculate the Combination Index (CI). A CI < 1 indicates synergy.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the abrogation of chemotherapy-induced G2/M arrest.
Materials:
-
6-well plates
-
This compound and Chemotherapy agent
-
PBS, Trypsin
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow Cytometer
Methodology:
-
Treatment: Seed cells in 6-well plates. Treat with (a) Vehicle, (b) Chemotherapy agent alone, (c) this compound alone, and (d) the combination using the optimal schedule determined previously.
-
Harvesting: At a key time point (e.g., 12-24 hours after this compound addition), harvest the cells. Collect both adherent and floating cells (to include apoptotic populations).
-
Fixation: Wash cells with cold PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.
-
Acquisition & Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases.
-
Expected Outcome: The chemotherapy-alone group should show a significant accumulation of cells in the G2/M phase. The combination treatment should abrogate this arrest, showing a decrease in the G2/M population and potentially an increase in the Sub-G1 (apoptotic) fraction compared to the single agents.[8]
References
- 1. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Checkpoint kinase inhibitor synergizes with DNA-damaging agents in G1 checkpoint-defective neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
CCT244747 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the CHK1 inhibitor, CCT244747.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3][4] Its primary mechanism involves abrogating the S and G2/M cell cycle checkpoints, particularly in response to DNA damage induced by genotoxic agents.[1][2] This forces cells with damaged DNA to prematurely enter mitosis, leading to increased DNA damage and subsequent apoptosis.[1][2]
Q2: What are the key biomarkers to confirm this compound activity?
A2: The following biomarkers are crucial for assessing the activity of this compound:
-
Target Engagement: Inhibition of CHK1 autophosphorylation at Ser296 (pS296 CHK1).[1][2]
-
Cell Cycle Checkpoint Abrogation: Decreased phosphorylation of CDK1 at Tyr15 (pY15 CDK1).[1][2]
-
DNA Damage: Increased phosphorylation of H2AX at Ser139 (γH2AX).[1][2]
-
Apoptosis: Increased levels of cleaved Poly (ADP-ribose) polymerase (cleaved PARP).[1][2]
Q3: Is single-agent activity expected with this compound?
A3: While this compound is most commonly used to potentiate the effects of DNA-damaging agents, it has shown marked single-agent antitumor activity in specific contexts, such as in MYCN-driven neuroblastoma.[1][2][4] This is often observed in tumors with high levels of intrinsic replicative stress.
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for CHK1. However, at higher concentrations (typically ≥1 µM), it can inhibit other kinases, including RSK1, RSK2, AMPK, BRSK1, IRAK1, and TrkA.[3][5] It has also been reported to inhibit FLT3 with an IC50 of 600 nM.[3][6]
Troubleshooting Guide
Issue 1: Lower than Expected Potentiation of Cytotoxicity with Genotoxic Agents
Possible Cause 1: Suboptimal Dosing and Scheduling
-
Explanation: The potentiation of cytotoxicity by this compound is highly dependent on the timing of its administration relative to the genotoxic agent. For maximal effect, this compound should be present for 24 to 48 hours following the initial genotoxic exposure.[2]
-
Recommendation: Optimize the treatment schedule. A common starting point is to pre-treat cells with this compound for 1 hour before adding the genotoxic agent and maintain this compound in the culture medium for at least 24 hours post-treatment.[1]
Possible Cause 2: Inappropriate Concentration of this compound
-
Explanation: The effective concentration of this compound for checkpoint abrogation is significantly lower than its cytotoxic concentration when used alone. Using excessively high concentrations may lead to off-target effects or single-agent toxicity that can confound the interpretation of combination studies.
-
Recommendation: Perform a dose-response experiment to determine the optimal non-cytotoxic concentration of this compound that effectively abrogates the G2 checkpoint. The IC50 for cellular G2 checkpoint abrogation typically ranges from 29 nM to 170 nM in various cell lines.[1][2][4]
Possible Cause 3: Cell Line Resistance
-
Explanation: The sensitivity to CHK1 inhibition can vary between cell lines. Cells with a robust G1 checkpoint, mediated by functional p53, may be less dependent on the S and G2 checkpoints for DNA damage repair and therefore less sensitive to CHK1 inhibition.[7]
-
Recommendation: Assess the p53 status of your cell line. Cells with mutated or non-functional p53 are often more sensitive to CHK1 inhibitors. Consider using a panel of cell lines with different genetic backgrounds to assess the spectrum of activity.
Issue 2: Unexpected Cell Cycle Profile After Combination Treatment
Possible Cause 1: Incomplete Checkpoint Abrogation
-
Explanation: If the concentration of this compound is too low, it may not be sufficient to completely inhibit CHK1, resulting in only a partial abrogation of the S or G2/M arrest induced by the genotoxic agent.
-
Recommendation: Increase the concentration of this compound in a stepwise manner and monitor the cell cycle profile by flow cytometry. Concurrently, assess the phosphorylation status of CDK1 (pY15) by western blotting to confirm target engagement.
Possible Cause 2: Off-Target Effects at High Concentrations
-
Explanation: At high concentrations, off-target effects of this compound, potentially including inhibition of CDK2, could lead to a failure to progress through the S phase, even with CHK1 inhibition.[8] This might manifest as an accumulation of cells in the S phase that is not indicative of a typical checkpoint arrest.
-
Recommendation: Use the lowest effective concentration of this compound that demonstrates checkpoint abrogation. If high concentrations are being used, consider evaluating markers of CDK2 activity.
Issue 3: High Single-Agent Cytotoxicity in a Non-MYCN Amplified Cell Line
Possible Cause 1: High Intrinsic Replicative Stress
-
Explanation: Some cancer cells, even without MYCN amplification, exhibit high levels of endogenous DNA damage and replicative stress due to the activation of other oncogenes (e.g., RAS).[7] These cells can be sensitive to single-agent CHK1 inhibition.
-
Recommendation: Assess the baseline levels of DNA damage markers (e.g., γH2AX) in your untreated cells. High basal levels may indicate a dependency on CHK1 for survival.
Possible Cause 2: Off-Target Cytotoxicity
-
Explanation: At concentrations significantly higher than those required for CHK1 inhibition, this compound may induce cytotoxicity through its off-target kinase inhibitory profile.
-
Recommendation: Correlate the observed cytotoxicity with on-target biomarker modulation (inhibition of pS296 CHK1 and pY15 CDK1). If cytotoxicity occurs at concentrations where these markers are not modulated, off-target effects are likely.
Data Summary Tables
Table 1: In Vitro Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | G2 Checkpoint Abrogation IC50 (nM) | Single Agent GI50 (µM) |
| HT29 | Colon | 29 | 0.33 - 3 |
| SW620 | Colon | Not explicitly stated, but active | Not explicitly stated, but active |
| MiaPaCa-2 | Pancreatic | 29 - 170 | 0.33 - 3 |
| Calu6 | Lung | 29 - 170 | 0.33 - 3 |
| T24 | Bladder | Not explicitly stated, but active | Not explicitly stated, but active |
| RT112 | Bladder | Not explicitly stated, but active | Not explicitly stated, but active |
| Cal27 | Head and Neck | Not explicitly stated, but active | Not explicitly stated, but active |
Data compiled from multiple sources.[1][3]
Table 2: In Vitro Potentiation of Genotoxic Agents by this compound
| Cell Line | Genotoxic Agent | Potentiation Index (PI) |
| HT-29 | SN-38 | 1.9 - 8.5 |
| HT-29 | Gemcitabine | 1.9 - 8.5 |
| HT-29 | Etoposide | 1.9 - 8.5 |
| SW620 | SN-38 | 2.6 - 12.2 |
| SW620 | Gemcitabine | 2.6 - 12.2 |
| MiaPaCa-2 | SN-38 | 5 - 16 |
| MiaPaCa-2 | Gemcitabine | 5 - 16 |
| Calu-6 | SN-38 | 1.4 - 5.6 |
| Calu-6 | Gemcitabine | 1.4 - 5.6 |
Data from Cayman Chemical.[6]
Experimental Protocols
Protocol 1: Western Blotting for Biomarker Analysis
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the genotoxic agent and/or this compound at the desired concentrations and time points. A common protocol is to pre-treat with this compound for 1 hour before adding the genotoxic agent for 24 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel.[1] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells as described in the western blotting protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. For more detailed analysis of S-phase, a BrdU incorporation assay can be performed.[1]
Visualizations
Caption: this compound mechanism of action in the context of DNA damage.
Caption: General experimental workflow for this compound combination studies.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of CCT244747 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective CHK1 inhibitor, CCT244747, in animal models. The information is intended for scientists and drug development professionals to help anticipate and mitigate potential in vivo toxicities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the expected toxicities of this compound in animal models?
A1: While preclinical studies with this compound often describe it as "well-tolerated" at effective doses, potential toxicities can be inferred from its mechanism of action and data from its clinical successor, SRA737. The primary target of CHK1 inhibitors is rapidly dividing cells, which can include both tumor cells and certain normal tissues. Therefore, researchers should be vigilant for signs of:
-
Hematological Toxicity: As hematopoietic stem cells are highly proliferative, myelosuppression is a potential toxicity. This can manifest as:
-
Neutropenia (low neutrophils)
-
Thrombocytopenia (low platelets)
-
Anemia (low red blood cells)
-
-
Gastrointestinal (GI) Toxicity: The epithelial lining of the gastrointestinal tract has a high turnover rate, making it susceptible to agents that disrupt cell cycle checkpoints. Signs to monitor include:
-
Diarrhea
-
Weight loss
-
Dehydration
-
Reduced food and water intake
-
Piloerection and lethargy
-
Clinical trials with the closely related compound SRA737 have reported these toxicities in human patients.
Q2: How can I minimize gastrointestinal toxicity associated with this compound?
A2: Proactive monitoring and supportive care are crucial for managing GI toxicity.
-
Hydration: Ensure animals have easy access to hydration. In cases of diarrhea or reduced water intake, providing hydration support with subcutaneous saline or hydrogels can be beneficial.
-
Diet: Provide a highly palatable and easily digestible diet to encourage food intake. Monitor for signs of nausea or anorexia.
-
Stool Monitoring: Regularly monitor the consistency of feces to detect the onset of diarrhea. Quantitative assessment of fecal water content can also be employed.[1][2]
-
Dosing Schedule: If toxicity is observed, consider adjusting the dosing schedule. For example, intermittent dosing (e.g., 5 days on, 2 days off) may be better tolerated than continuous daily dosing.
Q3: What is the best approach to monitor for and manage hematological toxicity?
A3: Regular blood sampling is the most direct way to monitor for hematological toxicity.
-
Blood Counts: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study. Key parameters to watch are neutrophil, platelet, and red blood cell counts.
-
Timing: The nadir (lowest point) for blood cell counts typically occurs several days after drug administration. Sampling at various time points post-treatment can help identify the period of greatest risk.
-
Supportive Care: In cases of severe neutropenia, consider housing animals in a sterile environment to minimize the risk of opportunistic infections. If anemia is severe, a blood transfusion may be necessary, though this is a significant intervention.
Q4: What is the recommended vehicle for this compound administration and are there any vehicle-related toxicities to consider?
A4: A commonly used vehicle for oral administration of this compound is a mixture of 5% DMSO, 20% Tween 20, 65% PEG400, and 10% water .[3] While this vehicle is generally well-tolerated for oral gavage, it is essential to include a vehicle-only control group in your experiments to account for any potential effects of the formulation itself. High concentrations of DMSO and Tween 20 can sometimes cause local irritation or gastrointestinal upset.
Q5: Should I be concerned about weight loss in my study animals?
A5: Body weight is a critical indicator of overall animal health. A modest and transient weight loss following treatment can be expected, with one study noting a nadir of 5.4% body weight loss in a combination therapy model.[3] However, significant, progressive, or sustained weight loss (typically >15-20% of baseline) is a sign of severe toxicity and should trigger a humane endpoint.
Quantitative Data Summary
The following tables summarize the dosing information for this compound from preclinical studies and the toxicities observed with its clinical successor, SRA737. Note that the preclinical doses represent tolerated levels used in efficacy studies and are not necessarily the Maximum Tolerated Dose (MTD) from formal toxicology studies.
Table 1: this compound Dosing in Preclinical Mouse Models
| Treatment Regimen | Dose | Schedule | Tumor Model | Reference |
| Single Agent | 100 mg/kg p.o. | Daily for 7 days | MYCN-driven Neuroblastoma | [3] |
| Combination | 75 mg/kg p.o. | Days 1, 2, 8, 9, 15, 16 | HT29 Colon Xenograft | [3] |
| Combination | 150 mg/kg p.o. | Days 1, 2, 5, 6, 9, 10 | SW620 Colon Xenograft | [3] |
| Combination | 75 mg/kg p.o. | Days 1, 2, 5, 6, 9, 10 | Calu6 Lung Xenograft | [3] |
Table 2: Clinically Observed Toxicities of SRA737 (this compound successor)
| Toxicity Type | Common Toxicities (Mild to Moderate) | Dose-Limiting Toxicities (Grade ≥3) |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Fatigue | Gastrointestinal events |
| Hematological | - | Neutropenia, Thrombocytopenia, Anemia |
Experimental Protocols & Methodologies
Protocol: In Vivo Toxicity Assessment of this compound
This protocol outlines a general procedure for monitoring toxicity in mice treated with this compound.
-
Animal Model: Use an appropriate mouse strain for your tumor model (e.g., athymic nude mice for xenografts). House animals in a controlled environment.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the baseline body weight and perform a baseline blood draw for a complete blood count (CBC).
-
Drug Formulation and Administration:
-
Prepare this compound in a vehicle of 5% DMSO, 20% Tween 20, 65% PEG400, and 10% water.
-
Administer the drug or vehicle control via oral gavage at the desired dose and schedule.
-
-
Daily Monitoring:
-
Clinical Observations: Inspect each animal daily for clinical signs of toxicity, including changes in posture, activity level, grooming, and signs of pain or distress.
-
Body Weight: Measure and record the body weight of each animal daily.
-
Food and Water Intake: Monitor food and water consumption.
-
Stool Consistency: Observe and record the consistency of the stool to detect diarrhea.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., weekly, or at the expected nadir) for CBC analysis to assess hematological toxicity.
-
-
Endpoint Criteria:
-
Establish humane endpoints before the study begins. These should include criteria such as >20% body weight loss, severe lethargy, or other signs of significant distress.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a gross necropsy.
-
Collect key organs, particularly those with high cell turnover (e.g., bone marrow, small intestine, colon) and any tissues that appear abnormal, for histopathological analysis.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell death.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for assessing this compound toxicity in vivo.
References
- 1. Evaluation of gastrointestinal toxicity following cytostatic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of gastrointestinal toxicity following cytostatic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Dosing of CCT244747: A Technical Guide
Technical Support Center
For researchers and drug development professionals utilizing the potent and selective CHK1 inhibitor, CCT244747, determining the optimal in vivo dosing strategy is a critical step for successful preclinical studies. This guide provides detailed answers to frequently asked questions and troubleshooting advice to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, this compound prevents cancer cells from arresting in the S and G2 phases of the cell cycle in response to DNA damage, which can be induced by genotoxic chemotherapies or inherent replicative stress.[1][2][3] This abrogation of the cell cycle checkpoint leads to premature entry into mitosis with unrepaired DNA, ultimately resulting in enhanced DNA damage, apoptosis, and increased anti-tumor activity.[1][2]
Q2: What are the recommended starting doses for this compound in mice?
A2: The optimal dose of this compound can vary depending on the tumor model, the combination agent (if any), and the desired therapeutic window. However, published preclinical studies provide well-validated starting points.
-
As a single agent: In a MYCN-driven transgenic mouse model of neuroblastoma, a dose of 100 mg/kg administered orally (p.o.) daily for seven consecutive days has shown significant anti-tumor activity.[1][2][4]
-
In combination with genotoxic agents:
It is crucial to perform a tolerability study in your specific mouse strain and tumor model to determine the maximum tolerated dose (MTD) before initiating efficacy studies.
Q3: How should this compound be formulated for oral administration in mice?
A3: A common vehicle for oral gavage of this compound in mice consists of:
-
5% Dimethyl sulfoxide (B87167) (DMSO)
-
20% Tween 20
-
65% Polyethylene glycol 400 (PEG400)
For in vivo studies aimed at radiosensitization, another formulation has been described:
-
10% DMSO
-
5% Tween-80
-
20% PEG400
-
65% Water[6]
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A4: this compound exhibits good oral bioavailability. Key pharmacokinetic data from studies in BALB/c mice are summarized below.
| Parameter | Value | Reference |
| Oral Bioavailability | 61% | [3] |
| Plasma Half-life (t1/2) | ~1 hour | [3] |
Following a single 10 mg/kg oral dose, plasma concentrations can be expected to peak and then decline over several hours.[2][7]
Q5: Which pharmacodynamic biomarkers can be used to confirm this compound activity in vivo?
A5: Monitoring pharmacodynamic biomarkers in tumor tissue is essential to verify target engagement and downstream effects. Key biomarkers include:
-
Target Inhibition: A reduction in CHK1 autophosphorylation at Ser296 (pS296 CHK1) indicates direct target inhibition.[1][2]
-
Cell Cycle Modulation: A decrease in the phosphorylation of CDK1 at Tyr15 (pY15 CDK1) signifies abrogation of the G2/M checkpoint.[1][2]
-
DNA Damage: An increase in the phosphorylation of H2AX at Ser139 (γH2AX) is a marker of DNA double-strand breaks.[1][2]
-
Apoptosis: An increase in cleaved Poly (ADP-ribose) polymerase (PARP) indicates the induction of apoptosis.[1][2]
These markers can be assessed by techniques such as western blotting or immunohistochemistry on tumor samples collected at various time points after treatment.
Troubleshooting Guide
Issue 1: High toxicity or weight loss is observed in the treated mice.
-
Possible Cause: The administered dose is above the maximum tolerated dose (MTD) in the specific mouse strain or tumor model being used. Animal health can also be compromised by the combination agent.
-
Troubleshooting Steps:
-
Perform a Dose Escalation Study: If not already done, conduct a dose-finding study with this compound alone to establish the MTD. Start with a lower dose and escalate in cohorts of mice, monitoring for clinical signs of toxicity and body weight loss.
-
Adjust the Dosing Schedule: Consider reducing the frequency of administration (e.g., every other day) or the total number of doses.
-
Evaluate the Combination Agent: Ensure that the dose and schedule of the co-administered genotoxic agent are well-tolerated on their own. If necessary, reduce the dose of the combination agent.
-
Refine the Formulation: While the recommended formulations are generally well-tolerated, ensure proper preparation and solubility.
-
Issue 2: Lack of anti-tumor efficacy is observed.
-
Possible Cause: The dose of this compound may be too low, the dosing schedule may be suboptimal, or the tumor model may be resistant.
-
Troubleshooting Steps:
-
Verify Target Engagement: Analyze tumor samples for pharmacodynamic biomarkers (e.g., pS296 CHK1, pY15 CDK1). If there is no evidence of target modulation, the dose may be insufficient to achieve therapeutic concentrations in the tumor.
-
Increase the Dose: If the current dose is well-tolerated, consider escalating the dose of this compound towards its MTD.
-
Optimize the Dosing Schedule: The timing of this compound administration relative to the combination agent is critical. Preclinical data suggests that this compound should be administered 24 to 48 hours after the genotoxic agent to maximize potentiation.[1]
-
Assess Tumor Pharmacokinetics: If possible, measure the concentration of this compound in tumor tissue to ensure it reaches levels sufficient for CHK1 inhibition (cellular IC50 values range from 29-170 nM).[1][2][8]
-
Re-evaluate the Tumor Model: Some tumor types may have intrinsic resistance mechanisms to CHK1 inhibition. Consider using a different cell line or xenograft model known to be sensitive to this class of drugs, such as those with MYC amplification or p53 deficiency.[3][4]
-
Issue 3: Inconsistent results are observed between experiments.
-
Possible Cause: Variability in drug formulation, administration technique, or animal handling.
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Prepare the dosing solution fresh for each experiment and ensure complete dissolution of this compound.
-
Ensure Accurate Dosing: Use precise techniques for oral gavage to ensure each animal receives the intended dose. Calibrate equipment regularly.
-
Control for Animal Variables: Use animals of the same age, sex, and weight range. House animals under consistent environmental conditions.
-
Blinding and Randomization: Whenever possible, randomize animals to treatment groups and blind the investigators who are measuring tumors and assessing outcomes to reduce bias.
-
Experimental Protocols
Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue
-
Sample Collection: Euthanize mice at predetermined time points after the final dose of this compound (e.g., 2, 6, 24, and 48 hours). Immediately excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the resulting lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate 30-50 µg of protein per sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS296 CHK1, pY15 CDK1, γH2AX, and cleaved PARP overnight at 4°C. Also, probe for total CHK1, total CDK1, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: this compound inhibits CHK1, preventing G2/M arrest and promoting apoptosis.
Caption: Workflow for determining the optimal in vivo dose of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CCT244747 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CHK1 inhibitor, CCT244747. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1)[1][2]. CHK1 is a critical kinase in the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair[1][2]. By inhibiting CHK1, this compound prevents cancer cells from arresting their cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis. This is particularly effective in cancer cells with a defective G1 checkpoint (often due to p53 mutations), as they become heavily reliant on the S and G2/M checkpoints regulated by CHK1[3].
Q2: In which cancer cell lines is this compound effective?
This compound has shown efficacy in a variety of human tumor cell lines, particularly in combination with genotoxic anticancer drugs. Its effectiveness is often more pronounced in tumors with defective cell-cycle checkpoint control and increased replicative stress[1][2][4]. The IC50 values for this compound-mediated G2 checkpoint abrogation vary across different cell lines.
Q3: What are the known mechanisms of resistance to this compound and other CHK1 inhibitors?
Resistance to CHK1 inhibitors like this compound can be intrinsic or acquired and can arise through several mechanisms:
-
Loss or downregulation of CHK1 protein: Cancer cells can develop resistance by reducing the levels of the drug's target, CHK1, rendering the inhibitor ineffective.
-
Activation of compensatory signaling pathways: Upregulation of alternative pathways that can bypass the need for CHK1 in cell cycle control and DNA damage repair is a common resistance mechanism.
-
Alterations in upstream regulators: Changes in the expression or function of proteins that regulate CHK1 activity can also lead to resistance.
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibition of Cancer Cell Growth with this compound
Problem: You are not observing the expected cytotoxic or growth-inhibitory effects of this compound in your cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculated IC50 value for your specific cell line. Perform a dose-response experiment to determine the optimal concentration. |
| Drug Instability | Ensure proper storage of this compound. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | Confirm that your cell line has a functional CHK1 pathway and is dependent on it for survival, especially under conditions of replicative stress. |
| Development of Resistance | If you are using a cell line that was previously sensitive, it may have developed resistance. See Troubleshooting Guide 3. |
Guide 2: Difficulty in Detecting CHK1 Inhibition by Western Blot
Problem: You are unable to detect a decrease in phosphorylated CHK1 (a marker of CHK1 activity) after treating cells with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody | Use a validated antibody specific for the phosphorylated form of CHK1 (e.g., pS296, pS317, pS345)[1]. |
| Timing of Lysate Collection | Collect cell lysates at the appropriate time point after this compound treatment. Inhibition of CHK1 phosphorylation can be rapid. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of CHK1 during sample preparation[5][6]. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of protein on the gel for detection. |
| Blocking Buffer | Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which can cause high background. Use BSA instead[5][6]. |
Guide 3: Challenges in Generating and Confirming this compound-Resistant Cell Lines
Problem: You are trying to establish a this compound-resistant cell line, but the cells are not surviving the selection process, or you are unsure if they are truly resistant.
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration Too High | Start with a low concentration of this compound (e.g., below the IC50) and gradually increase the concentration as the cells adapt[7]. |
| Selection Period Too Short | The development of stable resistance can take several weeks to months. Be patient and consistent with the drug treatment and passaging. |
| Heterogeneous Cell Population | The parental cell line may have a low frequency of resistant cells. Consider single-cell cloning to isolate and expand resistant populations. |
| Confirmation of Resistance | To confirm resistance, perform a cell viability assay and compare the IC50 of the resistant line to the parental line. A significant increase in IC50 indicates resistance[7]. Also, analyze the expression and phosphorylation of CHK1 and downstream markers. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | G2 Checkpoint Abrogation IC50 (nM) | Cytotoxicity GI50 (µM) |
| HT29 | Colon | 29 | >3 |
| SW620 | Colon | 170 | >3 |
| MiaPaCa-2 | Pancreatic | Not specified | Not specified |
| Calu6 | Lung | Not specified | Not specified |
Data summarized from Walton et al., 2012.[1][2]
Table 2: Potentiation of Genotoxic Agents by this compound in HT29 Colon Cancer Cells
| Genotoxic Agent | This compound Combination GI50 (µM) | Potentiation Index |
| Gemcitabine | 0.004 | 12.5 |
| Irinotecan (SN38) | 0.002 | 10.0 |
| Cisplatin | 0.8 | 1.9 |
| Etoposide | 0.2 | 2.5 |
Data summarized from Walton et al., 2012.[1]
Experimental Protocols
Protocol 1: Cell Viability (SRB) Assay
This protocol is adapted from the methods described by Walton et al., 2012[1][2].
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure they are in logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the genotoxic agent, or the combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for 96 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
Protocol 2: Western Blotting for CHK1 Phosphorylation
This protocol is based on standard western blotting procedures and tips for phosphoprotein detection[5][6].
-
Cell Treatment and Lysis: Treat cells with this compound and/or a genotoxic agent for the desired time. Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CHK1 (e.g., pS296) overnight at 4°C with gentle agitation[8].
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CHK1 or a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: Key mechanisms of resistance to this compound.
Caption: Strategies to overcome this compound resistance.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Novel Potent and Selective CHK1 Inhibitor with Oral Efficacy Alone and in Combination with Genotoxic Anticancer Drugs - Kent Academic Repository [kar.kent.ac.uk]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Chk1 (Ser280) Antibody (#2347) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Technical Support Center: CCT244747 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using the CHK1 inhibitor, CCT244747. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] By inhibiting CHK1, this compound abrogates the S and G2/M cell cycle checkpoints, which are critical for DNA damage repair.[1][3] This forces cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism is particularly effective in sensitizing cancer cells to genotoxic agents and radiation.[3]
Q2: I am observing significant variability in the IC50/GI50 values for this compound in my cell line. What are the potential causes?
A2: Variability in IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can arise from several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound. The genetic background, particularly the status of cell cycle checkpoint and DNA damage response genes (e.g., p53), can influence the cellular response.[3]
-
Assay Duration: The length of exposure to this compound can impact the observed cytotoxicity. Standard protocols often use a 96-hour incubation period.[3][4]
-
Seeding Density: The initial number of cells seeded can affect growth kinetics and drug response. It is crucial to maintain consistent seeding densities across experiments.
-
Reagent Quality and Storage: Ensure the this compound stock solution is properly stored, typically at -80°C for long-term storage, to prevent degradation.[4] Repeated freeze-thaw cycles should be avoided.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[4] For long-term storage, it is recommended to store the solid compound and stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable.[4] It is advisable to prepare fresh working solutions for each experiment to ensure potency.
Q4: Are there known off-target effects of this compound that could influence my results?
A4: While this compound is highly selective for CHK1, some off-target activity has been observed at higher concentrations. For instance, it shows some activity against FLT3, IRAK1, TrKA, RSK, and AMPK at concentrations significantly higher than its CHK1 IC50.[1][4] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent dose-response curves | Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes. |
| Cell clumping leading to uneven drug exposure. | Ensure single-cell suspension before seeding. Visually inspect plates for even cell distribution. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| Higher than expected cell viability | Insufficient drug potency. | Verify the integrity of the this compound stock. Prepare fresh dilutions. |
| Cell line has developed resistance. | Consider mechanisms of resistance such as downregulation of CHK1 protein.[5] | |
| Suboptimal assay duration. | Optimize the incubation time for your specific cell line and experimental goals (e.g., 72 vs. 96 hours). | |
| Low signal or high background in colorimetric/fluorometric assays | Incorrect cell number. | Titrate the initial cell seeding density to ensure the final readout is within the linear range of the assay. |
| Reagent issues. | Ensure all assay reagents are within their expiry date and stored correctly. |
Western Blotting for CHK1 Pathway Analysis
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated CHK1 (pS296, pS317, pS345) | Insufficient DNA damage to activate CHK1. | When used in combination, ensure the genotoxic agent is used at a concentration and duration sufficient to induce a DNA damage response. |
| This compound is effectively inhibiting CHK1 phosphorylation. | This is the expected outcome. Use a positive control (genotoxic agent alone) to confirm pathway activation. | |
| Poor antibody quality or incorrect antibody dilution. | Use a validated antibody and optimize the dilution. Include a positive control lysate. | |
| Inconsistent levels of total CHK1 | Uneven protein loading. | Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes. |
| This compound may induce CHK1 degradation in some contexts. | Monitor total CHK1 levels in response to treatment. | |
| High background on the membrane | Insufficient blocking or washing. | Increase the duration or number of washes. Optimize the blocking buffer (e.g., BSA instead of milk for phospho-antibodies). |
Flow Cytometry for Cell Cycle Analysis
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Poor resolution of cell cycle phases | Cell clumping. | Ensure a single-cell suspension is prepared before fixation and staining. Filter the cell suspension if necessary. |
| Inappropriate staining protocol. | Optimize the concentration of the DNA dye (e.g., propidium (B1200493) iodide, DAPI) and the incubation time. | |
| Variability in the percentage of cells in G2/M arrest abrogation | Inconsistent timing of this compound treatment and sample collection. | Adhere to a strict timeline for drug addition and cell harvesting, as cell cycle effects are time-dependent. |
| Cell density affecting cell cycle progression. | Maintain consistent cell densities in culture, as contact inhibition can alter cell cycle distribution. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | G2 Checkpoint Abrogation IC50 (nM) | Growth Inhibition GI50 (µM) |
| HT29 | Colon | 29 | 0.33 - 3 |
| SW620 | Colon | 29 - 170 | 0.33 - 3 |
| MiaPaCa-2 | Pancreatic | 29 - 170 | 0.33 - 3 |
| Calu6 | Lung | 29 - 170 | 0.33 - 3 |
| T24 | Bladder | Not specified | Not specified |
| RT112 | Bladder | Not specified | Not specified |
| Cal27 | Head and Neck | Not specified | Not specified |
Data compiled from multiple sources.[1][4][6]
Table 2: Potentiation of Genotoxic Agents by this compound
| Cell Line | Genotoxic Agent | Combination GI50 of this compound (µM) | Potentiation Index (PI) |
| HT29 | SN38 | Varies | >1.0 |
| HT29 | Gemcitabine | Varies | >1.0 |
| SW620 | SN38 | Varies | >1.0 |
| SW620 | Gemcitabine | Varies | >1.0 |
A Potentiation Index (PI) greater than 1.0 indicates that this compound enhances the cytotoxicity of the genotoxic agent.[3]
Experimental Protocols
Protocol 1: Cell Viability (SRB) Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24-36 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound alone or in combination with a fixed concentration of a genotoxic agent. Include vehicle-treated controls.
-
Incubation: Incubate the plates for 96 hours in a humidified incubator at 37°C with 5% CO2.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm.
Protocol 2: Western Blotting for CHK1 Pathway
-
Cell Treatment and Lysis: Treat cells with this compound and/or a genotoxic agent for the desired time. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CHK1, pS296-CHK1, pS317-CHK1, pS345-CHK1, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound and/or a genotoxic agent. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Mandatory Visualizations
Caption: this compound inhibits CHK1, leading to cell cycle arrest abrogation.
Caption: Key sources of variability in this compound experiments.
References
- 1. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
CCT244747: A Comparative Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of CCT244747, a potent and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1). The information presented herein is supported by experimental data to offer an objective assessment of its performance against other kinases.
Quantitative Kinase Inhibition Profile
This compound demonstrates high potency and selectivity for its primary target, CHK1, with an IC50 value of 8 nmol/L.[1][2] Its selectivity has been evaluated against a broad panel of human kinases, revealing a favorable profile with significantly lower activity against most other kinases.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and other key kinases.
| Kinase Target | IC50 (nmol/L) | Fold Selectivity vs. CHK1 |
| CHK1 | 8 | 1 |
| FLT3 | 600 | 75 |
| CHK2 | >10,000 | >1,250 |
| CDK1 | >10,000 | >1,250 |
Data compiled from multiple sources.[1][2][3]
Furthermore, in a broad kinase screen at a concentration of 1 µM, this compound exhibited greater than 50% inhibition against only 8 out of 140 kinases.[1][2] At a higher concentration of 10 µM, the inhibitor showed 80% or more inhibition against just 9 out of 121 kinases, underscoring its high selectivity.[1] Besides CHK1, other kinases that showed some degree of inhibition by this compound at 1 µM include IRAK1, TrKA, RSK, AMPK, NUAK1, Aurora B, and MAP4K.[1][2]
Experimental Protocols
The kinase selectivity of this compound was determined through a series of robust in vitro assays:
Radiometric Protein Phosphorylation Assay: The primary screening of this compound against a large panel of human kinases was conducted using a radiometric protein phosphorylation assay.[1] This method measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate peptide by the kinase. The assays were performed in the presence of ATP at a concentration approximate to the Km for each respective kinase, ensuring physiologically relevant conditions.[1] The percentage of remaining kinase activity was calculated to determine the inhibitory effect of this compound.[1]
Commercial Kinase Assay Kits: For specific kinases, commercially available assay kits were utilized. The IC50 value against FLT3 and CHK2 was determined using the Z'-Lyte assay from Invitrogen.[1][2] This assay is based on fluorescence resonance energy transfer (FRET) to measure kinase activity.
DELFIA Assay: The inhibitory activity against CDK1 was assessed using a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) assay.[1][2][4] This time-resolved fluorescence-based assay provides a sensitive method for quantifying kinase activity.
Signaling Pathway and Mechanism of Action
This compound's primary target, CHK1, is a critical component of the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest, primarily at the G2/M checkpoint. This pause allows time for DNA repair. By inhibiting CHK1, this compound abrogates this checkpoint, causing cells with damaged DNA to prematurely enter mitosis, a process that ultimately leads to mitotic catastrophe and apoptosis. This mechanism of action makes this compound a potent sensitizer (B1316253) to genotoxic cancer therapies.
Caption: Mechanism of Action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Comparative Analysis of CCT244747 and Other CHK1 Inhibitors for Cancer Therapy
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of CCT244747, a potent and selective CHK1 inhibitor, with other notable CHK1 inhibitors in clinical development: Prexasertib (B560075) (LY2606368), Rabusertib (LY2603618), and GDC-0575. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CHK1 signaling pathway in oncology.
Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. In many cancer cells with defective p53, reliance on the CHK1-mediated S and G2/M checkpoints is heightened, making CHK1 an attractive target for therapeutic intervention. Inhibition of CHK1 can lead to the abrogation of these checkpoints, forcing cancer cells into premature mitosis with damaged DNA, ultimately resulting in cell death.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro cytotoxic activity of this compound and other CHK1 inhibitors across a range of cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HT29 | Colon Cancer | 29 - 170 (cellular activity) | [1][2] |
| SW620 | Colon Cancer | 29 - 170 (cellular activity) | [1][2] | |
| MiaPaCa-2 | Pancreatic Cancer | 29 - 170 (cellular activity) | [1][2] | |
| Calu6 | Lung Cancer | 29 - 170 (cellular activity) | [1][2] | |
| Prexasertib | TNBC Cell Lines (Panel of 12) | Triple-Negative Breast Cancer | 0.32 - 117.3 | |
| Pediatric Cancer Cell Lines (Panel of 25) | Various Pediatric Cancers | 0.9 - 22 | [3] | |
| Rabusertib | SK-N-BE(2) | Neuroblastoma | 10,810 | [4] |
| (Cell-free assay) | - | 7 | [4][5] | |
| GDC-0575 | (Cell-free assay) | - | 1.2 | [6] |
In Vivo Antitumor Activity
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a whole-organism context. The following table summarizes the in vivo efficacy of the compared CHK1 inhibitors in various xenograft models.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | MYCN-driven transgenic mouse | Neuroblastoma | 100 mg/kg, p.o., daily for 7 days | Marked single-agent activity | [1][2][7][8] |
| HT29 xenograft | Colon Cancer | 75 mg/kg, p.o. (in combination with gemcitabine) | Significant enhancement of gemcitabine (B846) activity | [7] | |
| Calu6 xenograft | Lung Cancer | 75 mg/kg, p.o. (in combination with gemcitabine) | Significant enhancement of gemcitabine activity | [7] | |
| Prexasertib | HCC1187 xenograft | Triple-Negative Breast Cancer | Not specified | 83.8% | |
| MX-1 xenograft | Triple-Negative Breast Cancer | Not specified | 85.5% | [9] | |
| HCC1806 xenograft | Triple-Negative Breast Cancer | Not specified | 94.2% | [9] | |
| MDA-MB-231 orthotopic | Triple-Negative Breast Cancer | Not specified | 74.4% (primary tumor), 97.48% (lung metastasis) | [9] | |
| Pediatric tumor xenografts | Various | 10 mg/kg, s.c., twice daily for 3 days, 4 days rest, for 3-4 cycles | Objective responses in multiple tumor types | [3][10] | |
| Rabusertib | Calu-6 xenograft | Lung Cancer | 200 mg/kg, p.o. (with 150 mg/kg gemcitabine) | Significant increase in tumor growth inhibition over gemcitabine alone | [4] |
| GDC-0575 | D20 and C002 xenografts | Not specified | 25 mg/kg | Effective tumor growth blockage | |
| Colitis-associated cancer mouse model | Colorectal Cancer | 7.5 mg/kg, p.o. | Efficient antitumor activity | [11][12] |
Signaling Pathways and Mechanism of Action
CHK1 inhibitors exert their anticancer effects by disrupting the DNA damage response pathway. The following diagrams illustrate the core CHK1 signaling pathway and the mechanism of action of these inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols used to evaluate the efficacy of CHK1 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the CHK1 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[13][14]
Apoptosis Assay (Annexin V & Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the CHK1 inhibitor for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).[15][16]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[17]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the membrane.[18][19]
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A (to prevent staining of RNA).[19][20]
-
Incubation: Cells are incubated in the staining solution for at least 15-30 minutes.[18][19]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
Conclusion
This compound demonstrates potent and selective inhibition of CHK1, leading to significant antitumor activity both in vitro and in vivo, comparable and in some cases superior to other CHK1 inhibitors in clinical development. Its oral bioavailability presents a potential advantage for clinical administration. The data presented in this guide underscore the therapeutic promise of CHK1 inhibition as a strategy to exploit the inherent vulnerabilities of cancer cells with defective DNA damage response pathways. Further clinical investigation of this compound and other CHK1 inhibitors is warranted to fully elucidate their efficacy and safety profiles in cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
A Head-to-Head Battle of CHK1 Inhibitors: CCT244747 vs. SAR-020106 in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two potent and selective Checkpoint Kinase 1 (CHK1) inhibitors, CCT244747 and SAR-020106. This analysis is based on publicly available preclinical data, offering insights into their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
This compound and SAR-020106 are both ATP-competitive inhibitors of CHK1, a crucial serine/threonine kinase involved in the DNA damage response.[1][2] By inhibiting CHK1, these compounds abrogate the S and G2-M cell cycle checkpoints, leading to the potentiation of DNA-damaging chemotherapeutic agents, particularly in cancer cells with deficient p53 function.[2][3] This targeted approach aims to selectively enhance the killing of tumor cells while sparing normal cells that have intact G1-S checkpoint control.[3]
At a Glance: Key Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound and SAR-020106, extracted from their respective primary publications. It is important to note that these studies were not conducted head-to-head, and therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | SAR-020106 |
| CHK1 Enzymatic IC50 | 7.7 nM[1] | 13.3 nM[2] |
| Cellular G2 Checkpoint Abrogation IC50 (HT29 cells) | 29 nM[1] | 55 nM[2] |
| Cellular G2 Checkpoint Abrogation IC50 (SW620 cells) | Not Reported | 91 nM[4] |
| Single Agent GI50 (HT29 cells) | 0.33 µM[1] | 0.48 µM[4] |
| Single Agent GI50 (SW620 cells) | Not Reported | 2 µM[4] |
Table 2: In Vitro Potentiation of Chemotherapy
| Cell Line | Chemotherapeutic Agent | This compound Potentiation | SAR-020106 Potentiation |
| Multiple Colon Tumor Lines | Gemcitabine (B846), SN38 | Significant enhancement of cytotoxicity[1] | 3.0- to 29-fold enhancement of cell killing[2] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Chemotherapeutic Agent | This compound Efficacy | SAR-020106 Efficacy |
| SW620 (colon) | Irinotecan | Significant enhancement of anti-tumor activity[1] | Potentiates anti-tumor activity[4] |
| HT29 (colon) | Gemcitabine | Potent anti-tumor effects in combination[1] | Not Reported |
| Calu6 (lung) | Gemcitabine | Potent anti-tumor effects in combination[1] | Not Reported |
Mechanism of Action: The CHK1 Signaling Pathway
Both this compound and SAR-020106 function by inhibiting CHK1, a key kinase in the DNA damage response pathway. The diagram below illustrates the central role of CHK1 and the impact of its inhibition.
Caption: CHK1 signaling pathway and the mechanism of action of this compound and SAR-020106.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows used in the preclinical evaluation of CHK1 inhibitors like this compound and SAR-020106.
Caption: A typical in vitro experimental workflow for evaluating CHK1 inhibitors.
Caption: A standard in vivo xenograft study workflow for assessing CHK1 inhibitor efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and SAR-020106.
In Vitro Cytotoxicity and Potentiation Assays
-
Cell Lines and Culture: Human cancer cell lines (e.g., HT29, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and SAR-020106 are dissolved in a suitable solvent like DMSO to create stock solutions, which are then diluted in culture medium to the desired final concentrations. Genotoxic agents such as gemcitabine and SN38 (the active metabolite of irinotecan) are prepared similarly.
-
Assay Procedure (SRB Assay):
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
For single-agent cytotoxicity, cells are treated with a range of concentrations of the CHK1 inhibitor.
-
For potentiation studies, cells are treated with a fixed, sub-lethal concentration of the genotoxic agent in combination with a range of concentrations of the CHK1 inhibitor.
-
After a 96-hour incubation period, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B (SRB) dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a microplate reader to determine cell density.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% growth inhibition (GI50) is calculated from dose-response curves. The potentiation index is often calculated as the ratio of the GI50 of the CHK1 inhibitor alone to the GI50 of the inhibitor in combination with the genotoxic agent.
G2 Checkpoint Abrogation Assay
-
Cell Treatment:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a DNA-damaging agent that induces G2 arrest, such as etoposide, for a short period (e.g., 1-2 hours).
-
The DNA-damaging agent is washed out, and the cells are then incubated with various concentrations of the CHK1 inhibitor.
-
-
Mitotic Index Determination:
-
After a defined incubation period (e.g., 23 hours), cells are fixed.
-
Cells are stained with an antibody against a mitotic marker, such as phospho-histone H3, and a DNA stain (e.g., propidium (B1200493) iodide).
-
The percentage of cells in mitosis is quantified using a high-content imaging system or flow cytometry.
-
-
Data Analysis: The IC50 for G2 checkpoint abrogation is determined as the concentration of the inhibitor that causes a 50% increase in the mitotic index compared to the etoposide-only treated cells.
Cell Cycle Analysis by Flow Cytometry
-
Sample Preparation:
-
Cells are treated with the CHK1 inhibitor, a genotoxic agent, or a combination of both for a specified duration (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected to account for apoptotic cells.
-
Cells are washed with PBS and fixed in cold 70% ethanol.
-
-
Staining:
-
Fixed cells are washed and then incubated with a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase to prevent staining of double-stranded RNA.
-
-
Flow Cytometry:
-
The DNA content of individual cells is measured using a flow cytometer.
-
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is determined by analyzing the DNA content histograms using appropriate software.
In Vivo Human Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size.
-
Treatment:
-
Mice are randomized into different treatment groups (e.g., vehicle control, CHK1 inhibitor alone, genotoxic agent alone, and the combination).
-
This compound is typically administered orally (p.o.), while SAR-020106 has been administered intraperitoneally (i.p.).[1][4] Genotoxic agents are administered via appropriate routes (e.g., intravenous or intraperitoneal).
-
Dosing schedules are optimized based on in vitro scheduling studies and pharmacokinetic data.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured regularly using calipers.
-
Animal body weights are monitored as an indicator of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size.
-
-
Data Analysis: Tumor growth inhibition is calculated and statistical analyses are performed to determine the significance of the anti-tumor effects of the combination therapy compared to single agents.
Conclusion
Both this compound and SAR-020106 have demonstrated significant preclinical activity as potent and selective CHK1 inhibitors. They effectively enhance the anti-tumor effects of DNA-damaging agents in vitro and in vivo. A key differentiator highlighted in the available literature is the oral bioavailability of this compound, which offers a potential advantage for clinical development and patient compliance.[1] While a direct, comprehensive head-to-head comparison in the same preclinical studies is not publicly available, the data from their respective primary publications provide a strong rationale for the clinical investigation of CHK1 inhibitors in combination with chemotherapy for the treatment of various cancers. This guide serves as a valuable resource for researchers to understand the preclinical landscape of these two important CHK1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Pharmacodynamic Biomarkers for CCT244747 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of pharmacodynamic (PD) biomarkers for the selective CHK1 inhibitor, CCT244747. It offers a comparative analysis of key biomarkers, their modulation in response to this compound treatment, and detailed experimental protocols for their assessment. This information is intended to aid in the design and interpretation of preclinical and clinical studies involving this compound and other CHK1 inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1)[1][2][3][4]. CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair[5][6]. Many cancer cells have defects in their G1 checkpoint and rely heavily on the S and G2 checkpoints, which are controlled by CHK1, for survival, especially when treated with DNA-damaging agents[2][4]. By inhibiting CHK1, this compound abrogates these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis[1][7]. This mechanism makes this compound a promising agent both as a monotherapy in tumors with high replicative stress and in combination with genotoxic chemotherapies[1][2][4].
Key Pharmacodynamic Biomarkers for this compound
Several biomarkers have been identified to monitor the pharmacodynamic effects of this compound in both in vitro and in vivo models. These biomarkers reflect direct target engagement, downstream pathway modulation, and the ultimate cellular consequences of CHK1 inhibition.
Table 1: Key Pharmacodynamic Biomarkers for this compound
| Biomarker | Role/Significance | Expected Change with this compound | Cellular Location |
| pS296 CHK1 | A marker of CHK1 autophosphorylation and activation. Its inhibition demonstrates direct target engagement. | Decrease | Nucleus |
| pY15 CDK1 | A marker of cell cycle inactivity at the G2/M checkpoint. Its dephosphorylation indicates checkpoint abrogation. | Decrease | Nucleus |
| γH2AX (pS139 H2AX) | A marker of DNA double-strand breaks. An increase suggests an accumulation of DNA damage. | Increase | Nucleus |
| Cleaved PARP (C-PARP) | A marker of apoptosis. An increase indicates induction of programmed cell death. | Increase | Nucleus |
| pS345 CHK1 | Phosphorylation by ATR in response to DNA damage. Can be modulated by CHK1 inhibitors. | Increase | Nucleus |
Comparative Analysis with Other CHK1 Inhibitors
The biomarker profile of this compound is consistent with that of other selective CHK1 inhibitors. This conservation of mechanism provides a robust rationale for the use of these biomarkers across different compounds in this class.
Table 2: Comparison of this compound with other CHK1 inhibitors
| Inhibitor | IC50 (CHK1) | Key Biomarker Findings | Reference |
| This compound | 7.7 nM | Decreased pS296 CHK1 and pY15 CDK1; Increased γH2AX and cleaved PARP.[1][3] | [1][2][4] |
| SRA737 (CCT245737) | Not specified, but noted as a highly selective oral Chk1 inhibitor. | Similar biomarker profile to this compound, has progressed to clinical trials.[8] | [8] |
| AZD7762 | Not specified | Increased pS345 Chk1 in response to gemcitabine (B846) and AZD7762.[9] | [9] |
| LY2603618 | Not specified | Potentiated gemcitabine and camptothecin (B557342) cytotoxicity. | [10] |
| MK-8776 (SCH 900776) | Not specified | Potentiated gemcitabine and camptothecin cytotoxicity. | [10] |
| GNE-900 | Not specified | Potentiated gemcitabine and camptothecin cytotoxicity. | [10] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in the context of the DNA damage response and cell cycle.
Experimental Workflow for Biomarker Analysis
Caption: A typical experimental workflow for the analysis of pharmacodynamic biomarkers for this compound.
Experimental Protocols
Western Blotting for Biomarker Assessment
This protocol is adapted from methodologies described in studies of this compound[1][2].
-
Cell Lysis:
-
Treat cells with this compound alone or in combination with a genotoxic agent for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tumor tissues, homogenize in lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a precast polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pS296 CHK1, anti-pY15 CDK1, anti-γH2AX, anti-cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
-
Densitometry:
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is based on methods used to assess the effect of this compound on cell cycle distribution[1][7].
-
Cell Treatment and Collection:
-
Treat cells as described for Western blotting.
-
For analysis of S-phase, pulse-label cells with BrdU for 1 hour before harvesting.
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C.
-
-
Staining:
-
Centrifuge fixed cells and wash with PBS.
-
For BrdU staining, treat with 2M HCl to denature DNA, followed by neutralization with 0.1M sodium borate.
-
Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Resuspend cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze stained cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Conclusion
The pharmacodynamic biomarkers pS296 CHK1, pY15 CDK1, γH2AX, and cleaved PARP are robust indicators of this compound activity. Their consistent modulation across various preclinical models and in response to different CHK1 inhibitors validates their utility in pharmacodynamic studies. The provided experimental protocols offer a standardized approach for assessing these biomarkers, facilitating the comparison of data across different studies and supporting the clinical development of this compound and other CHK1-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
pS296 CHK1: A Comparative Guide to Biomarker-Driven Targeting of CHK1 with CCT244747
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of phosphorylated Serine 296 on Checkpoint Kinase 1 (pS296 CHK1) as a pharmacodynamic biomarker for the potent and selective CHK1 inhibitor, CCT244747. We present a comparative overview of this compound against other CHK1 inhibitors, supported by experimental data and detailed protocols to assist in the design and interpretation of studies aimed at validating target engagement and predicting therapeutic response.
The CHK1 Signaling Pathway and the Role of this compound
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. In response to DNA damage or replication stress, CHK1 is activated through phosphorylation, leading to cell cycle arrest and allowing time for DNA repair. Many cancer cells harbor defects in the G1 checkpoint, often due to p53 mutations, and are therefore heavily reliant on the S and G2/M checkpoints regulated by CHK1 for survival. This dependency makes CHK1 an attractive therapeutic target.
This compound is a potent and orally bioavailable inhibitor of CHK1.[1] By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[2][3] The autophosphorylation of CHK1 at Serine 296 (pS296) is a direct marker of its kinase activity, making it a robust proximal biomarker for assessing the target engagement of CHK1 inhibitors like this compound.[2]
References
pY15 CDK1: A Key Biomarker for CCT244747-Induced Cell Cycle Modulation
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of the cell cycle checkpoint kinase 1 (CHK1) have emerged as a promising strategy to exploit the inherent replicative stress in tumor cells. CCT244747, a potent and selective CHK1 inhibitor, has demonstrated significant preclinical activity by abrogating DNA damage-induced cell cycle arrest, thereby sensitizing cancer cells to genotoxic agents. A critical biomarker for monitoring the cellular response to this compound is the phosphorylation status of Cyclin-Dependent Kinase 1 (CDK1) at tyrosine 15 (pY15 CDK1). This guide provides a comparative analysis of this compound, supported by experimental data and detailed protocols, to aid researchers in evaluating its efficacy and mechanism of action.
Performance Comparison of CHK1 Inhibitors
This compound distinguishes itself through its high potency and selectivity for CHK1. The following table summarizes its in vitro potency in comparison to other notable CHK1 inhibitors.
| Inhibitor | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | Cellular G2 Checkpoint Abrogation IC₅₀ (nM) |
| This compound | 8[1] | >10,000[2] | >10,000[2] | 29-170[1][3] |
| SAR-020106 | 13.3[4][5] | - | - | 55-91[4] |
| AZD7762 | 5[5] | 5[5] | >1000-fold selectivity vs CHK1 | - |
| PF-477736 | <1 | 47 | - | - |
| LY2603618 | 7 | 12,000 | - | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC₅₀ indicates greater potency. Cellular G2 checkpoint abrogation IC₅₀ reflects the concentration needed to override a DNA damage-induced G2 arrest in cellular assays.
The Role of pY15 CDK1 in this compound's Mechanism of Action
Under normal conditions, in response to DNA damage, CHK1 is activated and phosphorylates the phosphatase CDC25. This prevents CDC25 from removing the inhibitory phosphate (B84403) group on tyrosine 15 of CDK1. The resulting accumulation of phosphorylated CDK1 (pY15 CDK1) leads to cell cycle arrest in the S and G2/M phases, allowing time for DNA repair.
This compound, by inhibiting CHK1, prevents the phosphorylation of CDC25. Consequently, CDC25 remains active and dephosphorylates CDK1 at Y15. The decrease in pY15 CDK1 levels activates the CDK1/Cyclin B complex, forcing cells to bypass the S and G2/M checkpoints and enter mitosis prematurely, often with damaged DNA, leading to mitotic catastrophe and apoptosis.[3][5] Therefore, a reduction in pY15 CDK1 serves as a direct and reliable biomarker of this compound's target engagement and its downstream effect on cell cycle modulation.
Experimental Data: this compound Abrogates Cell Cycle Arrest
In preclinical studies, this compound has been shown to effectively abrogate cell cycle arrest induced by genotoxic agents. For instance, in HT29 colon cancer cells treated with the topoisomerase I inhibitor SN38, co-treatment with this compound leads to a dose-dependent reduction in the percentage of cells arrested in the S and G2/M phases of the cell cycle. This effect is accompanied by a corresponding decrease in pY15 CDK1 levels.
Effect of this compound on SN38-Induced Cell Cycle Arrest in HT29 Cells (24h treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 55 | 25 | 20 |
| SN38 (20 nM) | 10 | 50 | 40 |
| SN38 (20 nM) + this compound (0.1 µM) | 15 | 35 | 50 |
| SN38 (20 nM) + this compound (0.5 µM) | 25 | 20 | 55 |
Data is illustrative and compiled from descriptions in preclinical studies.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CHK1 pathway and this compound's inhibitory action.
Caption: Workflow for pY15 CDK1 and cell cycle analysis.
Caption: Logical flow of this compound's cellular effects.
Experimental Protocols
Western Blot for pY15 CDK1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pY15-CDK1 (e.g., 1:1000 dilution), total CDK1 (e.g., 1:1000 dilution), and a loading control like beta-actin (e.g., 1:5000 dilution).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize pY15-CDK1 levels to total CDK1 and the loading control.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing and fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at approximately 617 nm.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to gate on single cells and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Conclusion
pY15 CDK1 is a robust and mechanistically relevant biomarker for assessing the activity of the CHK1 inhibitor this compound. Its dephosphorylation directly reflects the inhibition of CHK1 and the subsequent abrogation of cell cycle checkpoints. This guide provides a framework for researchers to design and interpret experiments aimed at evaluating this compound and other CHK1 inhibitors, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Preclinical Profiles and Contexts for CHK1 and CHK2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CCT244747's Anti-Tumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CHK1 inhibitor CCT244747 and its closely related analogue SRA737 (CCT245737) against other prominent CHK1 inhibitors, namely prexasertib (B560075) (LY2606368) and MK-8776. This guide summarizes key experimental data on their anti-tumor activities, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows.
This compound is a potent and selective, orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] Many tumors exhibit deficiencies in cell cycle checkpoint control and experience increased replicative stress, making them reliant on CHK1 for survival. Inhibition of CHK1 can therefore lead to mitotic catastrophe and cell death in cancer cells, particularly in combination with DNA-damaging agents. This guide focuses on independently validated preclinical data to aid in the evaluation of this compound and its analogues in the context of other CHK1 inhibitors.
Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro potency and cellular activity of this compound/SRA737, prexasertib, and MK-8776 across various cancer cell lines.
Table 1: In Vitro Potency of CHK1 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | CHK1 | 8 | Highly selective against CHK2 and CDK1 (>1,000-fold). |
| SRA737 (CCT245737) | CHK1 | 1.3 - 1.4 | Orally active analogue of this compound with high selectivity.[2][3] |
| Prexasertib (LY2606368) | CHK1 | Low nM | Potent inhibitor of CHK1 and, to a lesser extent, CHK2.[4] |
| MK-8776 | CHK1 | Low nM | Potent CHK1 inhibitor. |
Table 2: Cellular Activity of CHK1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| This compound | HT29 (Colon) | G2 Checkpoint Abrogation | 29 | [1] |
| SW620 (Colon) | G2 Checkpoint Abrogation | 170 | [1] | |
| Neuroblastoma Panel | Cell Proliferation | 0.9 - 22 | [5] | |
| SRA737 | HGSOC PDX models | Tumor Growth Inhibition | - | [6] |
| SCLC cell lines | Cell Viability | Varies | [7] | |
| Prexasertib | Neuroblastoma Panel | Cell Proliferation | Low nM | [5] |
| HGSOC PDX models | Tumor Growth Inhibition | - | [4] | |
| MK-8776 | Various | Cell Viability | Varies | [8] |
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor activity of the compared CHK1 inhibitors in various xenograft models. Direct head-to-head in vivo comparative studies are limited; therefore, data from independent studies are presented.
Table 3: In Vivo Efficacy of CHK1 Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound | MYCN-driven Neuroblastoma | 100 mg/kg, p.o., daily for 7 days | Significant tumor growth inhibition | [1] |
| HT29 (Colon) Xenograft (with Gemcitabine) | 75 mg/kg, p.o. | Enhanced anti-tumor effect of gemcitabine | [1] | |
| SRA737 | HGSOC PDX models | Varies | Monotherapy efficacy | [6] |
| SCLC Xenograft (with anti-PD-L1) | 50 mg/kg | Synergistic anti-tumor activity | [7][9] | |
| Prexasertib | Neuroblastoma Xenografts | Varies | Tumor regression | [5] |
| HGSOC PDX models | 8 mg/kg, BID for 3 days, rest 4 days | Monotherapy activity and sensitization to PARP inhibitors | [4] |
Signaling Pathways and Experimental Workflows
DNA Damage Response and CHK1 Inhibition
The following diagram illustrates the central role of CHK1 in the DNA damage response (DDR) pathway and the mechanism of action of CHK1 inhibitors. In response to DNA damage, ATR and ATM kinases are activated, which in turn phosphorylate and activate CHK1. Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to cell cycle arrest to allow for DNA repair. CHK1 inhibitors block this process, forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and apoptosis.
Caption: Simplified signaling pathway of the DNA damage response mediated by CHK1 and its inhibition.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a CHK1 inhibitor in a xenograft mouse model.
Caption: Generalized experimental workflow for in vivo xenograft studies.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (SRB Assay)
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the CHK1 inhibitor for 72-96 hours.
-
Cell Fixation: After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Plates are washed with water and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Xenograft Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The CHK1 inhibitor is administered via the appropriate route (e.g., oral gavage) at the specified dose and schedule. For combination studies, the chemotherapeutic agent is administered according to its established protocol.
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of biomarkers of CHK1 inhibition (e.g., pCHK1, γH2AX) by Western blotting or immunohistochemistry.
Western Blotting for Pharmacodynamic Markers
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., total CHK1, phospho-CHK1 (S296), γH2AX, and a loading control like GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software.
This guide provides a comparative overview of this compound and other key CHK1 inhibitors based on available preclinical data. The provided experimental protocols and visualizations aim to support researchers in designing and interpreting studies in the field of DNA damage response and cancer therapeutics.
References
- 1. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sierra Oncology Reports Supportive Preclinical Data for SRA737 in Ovarian Cancer Models - BioSpace [biospace.com]
- 7. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sierra Oncology Reports Preclinical Efficacy for Immunotherapy Combination with its Chk1 inhibitor SRA737 - BioSpace [biospace.com]
Evaluating the Specificity of CCT244747 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the checkpoint kinase 1 (CHK1) inhibitor, CCT244747, with other alternatives, supported by experimental data from cellular assays. This compound is a potent, selective, and orally active ATP-competitive CHK1 inhibitor.[1][2] It plays a critical role in the DNA damage response, making it a key target in cancer therapy, particularly in tumors with defective cell-cycle checkpoints and increased replicative stress.[1][2]
Mechanism of Action and Cellular Effects
This compound functions by inhibiting CHK1, a crucial protein kinase in the regulation of cell cycle progression and the DNA damage response.[3][4] In response to DNA damage, CHK1 is activated to halt the cell cycle, allowing time for DNA repair. By inhibiting CHK1, this compound abrogates drug-induced S and G2 phase arrests, leading to increased DNA damage and apoptosis in cancer cells.[1][2][5] This mechanism enhances the cytotoxicity of several genotoxic anticancer drugs.[1][5]
Quantitative Performance Data
The following tables summarize the in vitro and cellular activity of this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Selectivity vs. CHK1 | Reference |
| CHK1 | 7.7 - 8 | - | [5][6] |
| FLT3 | 600 | 75-fold | [5] |
| CHK2 | >10,000 | >1,000-fold | [5][6] |
| CDK1 | >10,000 | >1,000-fold | [5][6] |
At a concentration of 1µM, this compound showed more than 50% inhibition against a small number of kinases including IRAK1, TrKA, RSK, and AMPK from a panel of 140 kinases.[5] At 10µM, it inhibited only 9 out of 121 kinases by ≥80%.[5]
Table 2: this compound Activity in Cellular Assays
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HT29 (colon) | G2 Checkpoint Abrogation (MIA) | 29 - 170 | [1][6] |
| SW620 (colon) | G2 Checkpoint Abrogation (MIA) | 29 - 170 | [1][6] |
| MiaPaCa-2 (pancreatic) | G2 Checkpoint Abrogation (MIA) | 29 - 170 | [1][6] |
| Calu6 (lung) | G2 Checkpoint Abrogation (MIA) | 29 - 170 | [1][6] |
The corresponding GI50 (50% growth inhibition) for this compound as a single agent was between 0.33 and 3 µM in these cell lines.[1][5]
Comparative Analysis with Alternative CHK1 Inhibitors
While direct head-to-head studies are limited, data from various publications allow for a comparative overview of this compound with other notable CHK1 inhibitors.
Table 3: Comparison of Select CHK1 Inhibitors
| Inhibitor | Primary Target(s) | Key Features | Selectivity Notes | Reference |
| This compound | CHK1 | Orally bioavailable, highly selective | >1000-fold vs. CHK2/CDK1 | [1][2][5] |
| UCN-01 (7-hydroxystaurosporine) | CHK1, multiple kinases | First-generation, non-selective | Broad kinase inhibition profile | [7][8] |
| AZD7762 | CHK1/CHK2 | Potent, dual inhibitor | Also inhibits other kinases | [7][9] |
| MK-8776 | CHK1 | Selective | [9][10] | |
| SRA737 | CHK1 | [10] | ||
| LY2606368 | CHK1/CHK2 | Potent dual inhibitor | Also inhibits CHK2 | [10] |
Published in vitro kinase assays may not always perfectly predict selectivity and potency in a cellular context.[10]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
Caption: DNA Damage Response Pathway and this compound Inhibition.
Caption: General Workflow for Evaluating this compound in Cellular Assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assays
-
Recombinant Kinase Inhibition: The inhibitory activity of this compound against recombinant human CHK1 was determined using a microfluidic assay that monitors the separation of a fluorescently labeled phosphorylated peptide product from the unphosphorylated substrate.[11] For broader kinase profiling, a radiometric assay format was used against a panel of 120-140 human kinases with ATP concentrations corresponding to the kinase Km.[1]
Cellular Assays
-
Cell Lines and Culture: Human tumor cell lines such as HT29, SW620, MiaPaCa-2, and Calu6 were cultured in Dulbecco's modified Eagle's medium with 10% fetal calf serum and 2 mmol/L glutamine at 37°C in a 5% CO2 atmosphere.[1]
-
Cytotoxicity Assay (SRB): Growth inhibition (GI50) was determined using a standard 96-hour incubation followed by sulphorhodamine B (SRB) staining to assess cell density.[1]
-
G2 Checkpoint Abrogation Assay (Mitosis Induction Assay - MIA): An ELISA-based cellular assay was used to measure the functional inhibition of CHK1.[1] This assay quantifies the ability of the inhibitor to overcome a G2 arrest induced by a genotoxic agent (e.g., etoposide), forcing cells into mitosis.[5]
-
Western Blotting for Biomarker Analysis: Cells were treated with genotoxic agents with or without this compound. Protein lysates were collected and analyzed by immunoblotting to detect biomarkers of CHK1 activity (e.g., pS296 CHK1), cell cycle status (e.g., pY15 CDK1), DNA damage (e.g., γH2AX), and apoptosis (e.g., cleaved-PARP).[1][5]
-
Cell-Cycle Analysis: Cells were treated as required, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[1][2]
Conclusion
The available data demonstrate that this compound is a potent and highly selective inhibitor of CHK1 in both in vitro and cellular contexts. Its ability to abrogate the G2 checkpoint at nanomolar concentrations, combined with its high selectivity over other key kinases like CHK2 and CDK1, underscores its specificity. In cellular assays, this compound effectively enhances the cytotoxic effects of DNA-damaging agents, supporting its therapeutic potential. For researchers considering CHK1 inhibition, this compound represents a specific and orally bioavailable tool, though as with any inhibitor, off-target effects at higher concentrations should be considered in experimental design.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Chk1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Analysis on the Research Progress of Chk1 inhibitor [synapse.patsnap.com]
- 5. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling CCT244747
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of CCT244747, a potent and selective CHK1 inhibitor. The following procedural guidance is designed to answer specific operational questions, ensuring the safe management of this compound from receipt to disposal. Adherence to these protocols is critical for minimizing exposure risk and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (e.g., preparing buffers, general monitoring) | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | Not generally required |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Chemical splash goggles or a full-face shield- Chemical-resistant laboratory coat or disposable gown- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) depending on the quantity and potential for aerosolization) | - Anti-static weigh paper or enclosed balance- Use of a chemical fume hood is mandatory |
| Handling of Liquids/Solutions (e.g., preparing stock solutions, cell culture application) | - Chemical splash goggles- Chemical-resistant laboratory coat- Nitrile gloves | - Use of a chemical fume hood or biosafety cabinet- Luer-lock syringes to prevent needle detachment |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron over a lab coat | - Work in a well-ventilated area or fume hood |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant laboratory coat- Double-gloving with nitrile gloves | - Use of sealed, properly labeled hazardous waste containers |
Experimental Protocols: Safe Handling and Workflow
A systematic approach to handling this compound is essential to mitigate risks. The following protocol outlines the key steps for safely working with this potent compound.
2.1. Preparation and Planning
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, tubes, solvents, and waste containers, before handling the compound.
2.2. Weighing and Solution Preparation
-
Weighing Solid Compound:
-
Perform all weighing operations within a chemical fume hood.
-
Use disposable weigh boats or anti-static weighing paper to minimize contamination.
-
Handle the compound gently to avoid creating dust.
-
-
Preparing Stock Solutions:
-
In a chemical fume hood, slowly add the solvent to the pre-weighed this compound powder.
-
Ensure the container is securely capped before mixing.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
2.3. Experimental Procedures
-
All manipulations of this compound, including dilutions and additions to cell cultures or animal models, should be performed in a designated containment area (e.g., chemical fume hood or biosafety cabinet).
2.4. Decontamination and Cleaning
-
Work Surfaces: After completing your work, decontaminate all surfaces with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with water.
-
Equipment: Decontaminate all non-disposable equipment that came into contact with this compound according to your institution's standard operating procedures for hazardous chemicals.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Container Management
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area away from general laboratory traffic.
4.3. Final Disposal
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company. High-temperature incineration is often the preferred method for the disposal of potent pharmaceutical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
